1,2,3-Thiadiazole-4-carboxamide
Description
Properties
IUPAC Name |
thiadiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-20-3 | |
| Record name | NSC78611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Discovery and Synthesis of 1,2,3-Thiadiazole Compounds
Core Directive & Executive Summary
Objective: This guide serves as a definitive technical resource for the design, synthesis, and functionalization of 1,2,3-thiadiazole scaffolds. Unlike common five-membered heterocycles, the 1,2,3-thiadiazole ring is uniquely characterized by its latent reactivity—acting as a "masked" alkyne or thioketene equivalent—which makes it a high-value target in both agrochemical discovery (plant activators) and pharmaceutical development (antiviral/anticancer agents).[1]
Scope: We will move beyond textbook definitions to explore the Hurd-Mori cyclization (the industry standard), the Wolff synthesis (for diazo-intermediates), and modern C-H functionalization tactics.[1] The guide prioritizes experimental reproducibility and mechanistic clarity.
Strategic Significance & Biological Profile
The 1,2,3-thiadiazole moiety is not merely a bioisostere; it is a pharmacophore capable of specific covalent interactions and metabolic transformations.[1]
Agrochemical Dominance (Systemic Acquired Resistance)
In crop protection, 1,2,3-thiadiazoles are synonymous with Plant Activators .[1] Unlike direct fungicides, these compounds prime the plant's immune system.[1]
-
Mechanism: Functional analogs of Salicylic Acid (SA). They bind to SA-binding proteins (SABPs) or interfere with the NPR1 pathway, triggering Systemic Acquired Resistance (SAR).
-
Key Compounds:
Pharmaceutical Applications[1][2][3][4][5][6]
-
Antiviral: Derivatives targeting HIV-1 reverse transcriptase (NNRTIs).[1]
-
Anticancer: 4,5-Disubstituted variants act as microtubule destabilizers, binding to the colchicine site of tubulin.[1]
Synthetic Architectures
The construction of the 1,2,3-thiadiazole ring requires handling sulfur and nitrogen installation with precise regiocontrol.[1] We will focus on the two most robust methodologies: the Hurd-Mori Reaction and the Wolff Cyclization .[1]
The Hurd-Mori Reaction (The Industrial Standard)
This is the most reliable method for generating 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles.[1] It involves the reaction of
Mechanism: The reaction proceeds via the attack of the hydrazone nitrogen on the thionyl chloride, followed by cyclization and elimination of the auxiliary group (tosyl/carbamoyl).
Critical Control Points:
-
Regioselectivity: Governed by the steric bulk of the hydrazone.[1] Methylene groups adjacent to the hydrazone are more reactive than methyl groups.[1]
-
Safety: The reaction generates
and gas.[1] Proper venting is mandatory.[1]
The Wolff Synthesis (Diazo Strategy)
This method involves the reaction of
Visualizing the Mechanism
The following diagram details the Hurd-Mori cyclization mechanism, highlighting the critical intermediate formation.
Caption: Step-wise mechanism of the Hurd-Mori cyclization transforming hydrazones into the thiadiazole core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Phenyl-1,2,3-Thiadiazole via Hurd-Mori
Rationale: This protocol uses a semicarbazone intermediate, which is stable, crystalline, and safer than diazo-transfer methods.[1]
Materials:
-
Acetophenone (10 mmol)
-
Semicarbazide hydrochloride (11 mmol)
-
Sodium acetate (11 mmol)
-
Thionyl chloride (
) (50 mmol) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Formation of Semicarbazone:
-
Dissolve acetophenone in ethanol (20 mL).
-
Add an aqueous solution of semicarbazide hydrochloride and sodium acetate.[1]
-
Reflux for 1 hour. Cool to RT. The white precipitate (semicarbazone) will form.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of ketone.
-
Filter, wash with cold water, and dry under vacuum.[1]
-
-
Cyclization (Hurd-Mori):
-
Safety Warning: Perform in a fume hood.
is corrosive; gas is toxic.[1] -
Suspend the dried semicarbazone (5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask cooled to 0°C.
-
Add
(25 mmol) dropwise via a syringe or addition funnel. Note: Exothermic reaction. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Observation: The suspension will clear as the thiadiazole forms, potentially darkening.[1]
-
-
Purification:
-
Quench the reaction by pouring slowly into crushed ice.
-
Extract with DCM (3 x 15 mL).
-
Wash organic layer with Sat.[1]
(to remove acid traces) and Brine. -
Dry over
, filter, and concentrate.[1] -
Final Step: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 10-20% EtOAc/Hexane).
-
Protocol B: Reactivity Check (Lalezari Fragmentation)
Rationale: To confirm the core structure and access alkynethiolates, treat the product with a strong base.
-
Dissolve 1,2,3-thiadiazole in THF.[1]
-
Add
-BuLi at -78°C.[1] -
Result: Evolution of
gas indicates ring fragmentation, confirming the labile system.[1]
Comparative Analysis of Synthetic Routes
| Feature | Hurd-Mori Reaction | Wolff Synthesis | Pechmann Cyclization |
| Starting Material | Hydrazones (Ketone derived) | Diazomethane + Isothiocyanates | |
| Reagents | Lawesson's Reagent / | - | |
| Safety Profile | Moderate (Acidic gases) | Low (Diazo explosion risk) | Low (Diazomethane is toxic/explosive) |
| Yield | High (70-90%) | Moderate (40-60%) | Variable |
| Regioselectivity | High (Steric control) | High | Moderate |
| Primary Use | Large scale / Drug Discovery | Mechanistic studies | Specific 5-amino derivatives |
Biological Pathway Visualization (Agrochemical)
Understanding the mode of action is crucial for designing derivatives with higher potency.
Caption: Mechanism of Action for 1,2,3-Thiadiazole plant activators inducing Systemic Acquired Resistance.[1]
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] Link
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
Appel, R., et al. (1985).[1][2] Synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride. Chemische Berichte. Link
-
Fan, Z., et al. (2010).[1] Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry. Link
-
Mao, J., et al. (2021).[1][3] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Link
Sources
Technical Monograph: The 1,2,3-Thiadiazole-4-carboxamide Scaffold
Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
The 1,2,3-thiadiazole-4-carboxamide (CAS 4100-20-3) represents a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is characterized by a latent reactivity—specifically its susceptibility to base-catalyzed ring cleavage (Lalezari fragmentation) and Dimroth rearrangement. This instability, while a challenge in synthesis, is often the mechanism of action for its biological derivatives, particularly in Systemic Acquired Resistance (SAR) induction in plants (analogous to Tiadinil and Acibenzolar-S-methyl).
This guide provides a rigorous technical analysis of the molecule, detailing the Hurd-Mori cyclization for its construction, its critical stability profiles, and its application as a bioisostere in drug design.
Part 1: Chemical Identity & Physicochemical Profile
The 1,2,3-thiadiazole core is aromatic but electron-deficient, making the C4 and C5 positions sensitive to nucleophilic attack. The 4-carboxamide group adds hydrogen-bond donor/acceptor motifs essential for binding affinity in kinase inhibition and viral coat protein interaction.
| Property | Specification |
| IUPAC Name | 1,2,3-Thiadiazole-4-carboxamide |
| CAS Number | 4100-20-3 |
| Molecular Formula | C₃H₃N₃OS |
| Molecular Weight | 129.14 g/mol |
| SMILES | C1=C(N=NS1)C(=O)N |
| InChIKey | INWVNNCOIIHEPX-UHFFFAOYSA-N |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1] |
| Stability | Stable under acidic/neutral conditions; Unstable in strong base (pH > 9). |
Part 2: Synthetic Architecture (The Hurd-Mori Protocol)
The most robust route to 1,2,3-thiadiazole-4-carboxamide is the Hurd-Mori reaction (Hurd & Mori, 1955). This involves the reaction of
Mechanistic Pathway
The reaction proceeds via the attack of the hydrazone nitrogen on thionyl chloride, followed by cyclization and elimination of HCl and
Figure 1: The Hurd-Mori synthetic pathway from ethyl acetoacetate to the target carboxamide.
Experimental Protocol: Step-by-Step Synthesis
Note: This protocol synthesizes the ethyl ester intermediate first, followed by conversion to the amide. Direct synthesis of the amide from acetoacetamide is possible but often suffers from lower yields due to side reactions with thionyl chloride.
Phase A: Formation of Semicarbazone
-
Reagents: Ethyl acetoacetate (10 mmol), Semicarbazide HCl (11 mmol), Sodium Acetate (15 mmol).
-
Solvent: Ethanol/Water (1:1).
-
Procedure: Dissolve semicarbazide HCl and NaOAc in water. Add ethyl acetoacetate in ethanol. Stir at RT for 2 hours. The semicarbazone precipitates as a white solid.
-
Isolation: Filter, wash with cold water, and dry in vacuo.
Phase B: Hurd-Mori Cyclization (Ring Closure)
-
Precursor: Dry Semicarbazone from Phase A (1 eq).
-
Reagent: Thionyl Chloride (
, 5 eq). -
Conditions: Neat or in dry DCM at 0°C.
-
Execution:
-
Place the semicarbazone in a round-bottom flask cooled to 0°C.
-
Add
dropwise (Caution: Vigorous gas evolution of and HCl). -
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate excess
under reduced pressure. Quench residue with ice water. Extract with DCM. Wash organic layer with saturated (carefully) to remove acid traces. Dry over and concentrate to yield Ethyl 1,2,3-thiadiazole-4-carboxylate .
-
Phase C: Ammonolysis to Carboxamide
-
Substrate: Ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Reagent: Saturated Ammonia in Methanol (7N
in MeOH). -
Critical Control: Do NOT use aqueous NaOH or strong mineral bases, as this will trigger ring decomposition (see Section 3).
-
Procedure: Dissolve the ester in methanolic ammonia at 0°C. Stir at room temperature for 12–24 hours in a sealed pressure tube.
-
Purification: Concentrate the solvent. Recrystallize the solid residue from Ethanol/Hexane to obtain pure 1,2,3-Thiadiazole-4-carboxamide .
Part 3: Reactivity & Stability (Expert Insight)
The defining feature of the 1,2,3-thiadiazole ring is its "nervousness" in the presence of base. Unlike 1,3,4-thiadiazoles, the 1,2,3-isomer contains a latent diazo group masked within the ring.
Base-Catalyzed Decomposition (Lalezari Fragmentation)
Under basic conditions (pH > 9), the C5 proton is abstracted, leading to ring opening. This generates an
Figure 2: The base-catalyzed degradation pathway. This instability dictates that all functionalization reactions must occur in neutral or acidic media.
Part 4: Pharmacological & Agrochemical Utility[1][2]
Plant Activators (Agrochemicals)
The 1,2,3-thiadiazole-4-carboxamide moiety is a structural analog of Tiadinil and Acibenzolar-S-methyl .
-
Mechanism: These compounds do not kill pathogens directly. Instead, they act as functional analogs of Salicylic Acid , triggering the plant's Systemic Acquired Resistance (SAR) pathway.
-
Target: This leads to the upregulation of Pathogenesis-Related (PR) proteins, providing broad-spectrum protection against viral (TMV), fungal (Rice Blast), and bacterial infections.
Medicinal Chemistry (Antiviral/Antitumor)[2]
-
Antiviral: Derivatives of 1,2,3-thiadiazole-4-carboxamide have shown efficacy against Tobacco Mosaic Virus (TMV) and potential activity against human viral polymerases by mimicking nucleobase structures.
-
Antitumor: The scaffold acts as a bioisostere for other 5-membered heterocycles in kinase inhibitors (e.g., c-Met inhibitors), where the nitrogen atoms in the ring serve as key hydrogen bond acceptors in the ATP-binding pocket.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
PubChem. (n.d.).[2][3] 1,2,3-Thiadiazole-4-carboxamide (CID 254336). National Center for Biotechnology Information. Retrieved from [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link
-
Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. Journal of Agricultural and Food Chemistry. Link
-
Lalezari, I., et al. (1980). 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry. Link
Sources
Introduction: The Versatility of the 1,2,3-Thiadiazole Core
An In-Depth Technical Guide to the Biological Activity of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal and agricultural chemistry due to its unique physicochemical properties and its ability to act as a versatile pharmacophore.[1][3] Its mesoionic character facilitates the crossing of cellular membranes, allowing compounds incorporating this moiety to interact effectively with a wide range of biological targets.[2][4] As a bioisostere of pyrimidine and oxadiazole, the 1,2,3-thiadiazole ring is a privileged structure found in compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, antibacterial, and insecticidal properties.[1][2][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 1,2,3-thiadiazole derivatives, offering field-proven insights for researchers in drug discovery and development.
Part 1: Synthesis of the 1,2,3-Thiadiazole Scaffold
The construction of the 1,2,3-thiadiazole ring is a critical step in the development of novel bioactive molecules. Several synthetic strategies exist, with the Hurd-Mori reaction being a cornerstone methodology.
The Hurd-Mori Reaction and Its Modern Variants
The classical Hurd-Mori reaction involves the thermal decomposition of hydrazone derivatives in the presence of a thionating agent, typically thionyl chloride (SOCl₂), to yield the 1,2,3-thiadiazole ring.[5] This method is widely applicable for synthesizing a variety of substituted 1,2,3-thiadiazoles.[1][5]
A common pathway starts from a ketone, which is converted to a hydrazone intermediate (e.g., a tosylhydrazone or semicarbazone). This intermediate then undergoes cyclization with thionyl chloride.[5][6]
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3-Thiadiazole Derivatives: Mechanism of Action in Agriculture and Oncology
Executive Summary
The 1,2,3-thiadiazole scaffold represents a privileged structure in chemical biology, distinguished by its latent reactivity and ability to mimic key biological signaling molecules.[1] Unlike its isomer 1,3,4-thiadiazole, which is ubiquitous in antimicrobial pharmacophores, the 1,2,3-thiadiazole core has carved a specific niche in two distinct fields: plant protection (agrochemicals) and oncology (pharmaceuticals) .
This technical guide dissects the mechanism of action (MoA) of 1,2,3-thiadiazole derivatives. In agriculture, they function as pro-drugs that activate Systemic Acquired Resistance (SAR), mimicking salicylic acid. In oncology, specific derivatives act as potent Hsp90 inhibitors , targeting the ATP-binding pocket to degrade oncogenic client proteins.[2]
Part 1: Chemical Basis of Activity
The "Masked" Warhead
The biological potency of 1,2,3-thiadiazole stems from its unique electronic structure and potential for ring cleavage. The ring functions as a "masked" reactive species.
-
Mesoionic Character: The ring possesses mesoionic character, facilitating membrane permeability and specific non-covalent interactions with protein targets (e.g., Hsp90).
-
Latent Reactivity (Wolff Rearrangement): Under photolytic or specific metabolic conditions, the 1,2,3-thiadiazole ring can extrude nitrogen (
) to form highly reactive -diazothiocarbonyl species or thioketenes. While this is primarily a synthetic utility, in biological systems, the stability of the ring allows it to act as a rigid bioisostere until metabolized.
Part 2: Agrochemical Mechanism of Action
Target: Systemic Acquired Resistance (SAR)
In agriculture, 1,2,3-thiadiazoles are defined by Tiadinil , a commercial plant activator.[3] Unlike conventional fungicides that directly poison pathogens, Tiadinil acts on the host plant's immune system.[4]
1. Pro-drug Metabolism
Tiadinil itself is a precursor. Upon application to foliage or root systems, it is metabolized within the plant cell into its active form: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[3]
2. Salicylic Acid (SA) Mimicry
The metabolite SV-03 functions as a functional analog of Salicylic Acid (SA), the master regulator of plant defense.
-
Pathway Activation: SV-03 acts downstream of SA biosynthesis or bypasses it entirely. Evidence shows SV-03 induces resistance even in NahG transgenic plants (which degrade natural SA), confirming it directly stimulates the signal transduction cascade.[4]
-
NPR1 Interaction: The signal propagates through NPR1 (Non-Expressor of Pathogenesis-Related Genes 1), the transcriptional co-activator.
-
Gene Induction: Activation of NPR1 leads to the transcription of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), which encode enzymes that degrade fungal cell walls (glucanases, chitinases).
Visualization: SAR Signaling Pathway
The following diagram illustrates the conversion of Tiadinil to SV-03 and the subsequent activation of the host defense machinery.
Caption: Tiadinil MoA: Metabolic activation to SV-03 triggers NPR1-mediated transcription of defense genes.[4][5][6]
Part 3: Oncology Mechanism of Action
Target: Heat Shock Protein 90 (Hsp90)
In drug development, 1,2,3-thiadiazole derivatives (specifically resorcinol-bearing analogs) have emerged as potent inhibitors of Hsp90 , a molecular chaperone required for the stability of oncoproteins.[1][2][7][8]
1. ATP-Binding Pocket Competition
Hsp90 relies on ATP hydrolysis to fold client proteins. 1,2,3-Thiadiazole derivatives bind competitively to the N-terminal ATP-binding pocket of Hsp90.
-
Binding Affinity: Derivatives with a 2,4-dihydroxyphenyl moiety at position 4 mimic the binding mode of Radicicol (a natural Hsp90 inhibitor), achieving nanomolar affinity (
nM).
2. Client Protein Degradation
Inhibition of ATP binding freezes Hsp90 in an inactive conformation.[2] This leads to the ubiquitinylation and proteasomal degradation of "client" proteins that cancer cells rely on for survival, including:
-
HER2/ErbB2: Breast cancer growth factor receptor.
-
CRAF/BRAF: Kinases in the MAPK signaling pathway.
-
CDK4: Cell cycle regulator.
3. Induction of Apoptosis
The simultaneous loss of survival signaling (via client degradation) and the accumulation of unfolded proteins triggers the Heat Shock Response (upregulation of Hsp70/Hsp27) and subsequent apoptosis, evidenced by PARP cleavage.
Visualization: Hsp90 Inhibition Cascade
Caption: Hsp90 inhibition by 1,2,3-thiadiazoles leads to destabilization and proteasomal degradation of oncogenic clients.
Part 4: Experimental Protocols
Protocol 1: Validation of SAR Induction (Plant Systems)
Objective: Confirm that a 1,2,3-thiadiazole derivative acts via SAR and not direct antibiosis.[3][4]
-
Plant Material: Use Nicotiana tabacum cv. Xanthi-nc (hypersensitive responder) and NahG transgenic lines (SA-deficient control).[4]
-
Chemical Application:
-
Prepare 1,2,3-thiadiazole derivative (e.g., 50 mg/L) in water with 0.01% Tween 20.
-
Spray lower leaves of 4-week-old plants. Use water/Tween 20 as negative control and BTH (Benzothiadiazole) as positive control.
-
-
Incubation: Wait 3–7 days to allow signal transduction.
-
Pathogen Challenge:
-
Inoculate upper (untreated) leaves with Tobacco Mosaic Virus (TMV) or Pseudomonas syringae.
-
-
Readout:
-
Phenotypic: Measure lesion diameter 3–5 days post-inoculation. Significant reduction in lesion size on untreated leaves confirms systemic activity.
-
Molecular: Extract RNA from untreated leaves. Perform RT-qPCR for PR-1a gene expression.
-
Self-Validation: If the compound works in Wild Type but fails in NahG (or works in NahG if it mimics SV-03 downstream), this places the MoA relative to SA. (Note: SV-03 typically restores resistance in NahG, indicating downstream activity).
-
Protocol 2: Hsp90 Binding Affinity (Fluorescence Thermal Shift)
Objective: Quantify the physical interaction between the derivative and the Hsp90 target.
-
Reagents: Recombinant Hsp90 N-terminal domain (Hsp90-NTD), Sypro Orange dye, PCR buffer.
-
Setup:
-
Mix Hsp90-NTD (5 µM) with compound (concentration gradient: 0.1 nM to 10 µM) in qPCR plates.
-
Add Sypro Orange (5x final concentration).
-
-
Execution:
-
Run melt curve analysis in a Real-Time PCR machine (25°C to 95°C, ramp rate 1°C/min).
-
-
Analysis:
-
Determine the Melting Temperature (
) for each condition. -
Causality: Binding of a ligand stabilizes the protein, shifting
higher ( ). -
Plot
vs. Concentration to derive . -
Validation: A dose-dependent increase in
> 2°C confirms physical binding to the chaperone.
-
Part 5: Data Summary
Comparative Activity Profile
| Compound Class | Primary Target | Active Metabolite/Form | Key Biological Effect | Representative IC50 / Activity |
| Tiadinil (Agro) | Plant Immune System | SV-03 (Acid form) | Induction of PR-1 gene expression | 50-100 mg/L (Foliar Spray) |
| Resorcinol-1,2,3-Thiadiazole (Pharma) | Hsp90 (N-term pocket) | Parent Molecule | Degradation of HER2/CRAF | |
| Resorcinol-1,2,3-Thiadiazole (Pharma) | Cancer Cell Viability | Parent Molecule | Apoptosis (HCT-116 cells) |
References
-
Thiadiazole derivatives as anticancer agents. Source: Pharmacological Reports (via NCBI). [Link]
-
Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. Source: PLOS ONE (via NCBI). [Link]
-
Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold. Source: ResearchGate. [Link]
-
Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection. Source: International Journal of Molecular Sciences (via NCBI). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carboxamide Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,2,3-thiadiazole-4-carboxamide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this guide focuses on the robust and widely applicable Hurd-Mori reaction for the construction of the 1,2,3-thiadiazole ring system. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss critical process parameters that influence reaction outcomes. Furthermore, this guide will cover the subsequent functionalization, specifically the conversion of a 4-position carboxylic acid or its ester precursor into the desired carboxamide moiety. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of these valuable compounds.
Introduction: The Significance of 1,2,3-Thiadiazole-4-carboxamides
The 1,2,3-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered considerable attention from the scientific community.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents.[3] Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, fungicidal, and herbicidal properties.[1][4]
The carboxamide functional group is a cornerstone of many biologically active molecules, including a vast number of approved drugs.[3] Its ability to form hydrogen bonds allows for critical interactions with biological targets such as enzymes and receptors. The strategic incorporation of a carboxamide moiety at the 4-position of the 1,2,3-thiadiazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, making 1,2,3-thiadiazole-4-carboxamide derivatives a promising area for drug discovery and development.[3][5]
This guide will provide a detailed exploration of the synthetic pathways leading to these important compounds, with a strong emphasis on practical, reproducible methodologies.
Core Synthetic Strategy: The Hurd-Mori Reaction
The most prominent and reliable method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[4][6] This reaction involves the cyclization of an α-methylene ketone hydrazone, typically a semicarbazone or a tosylhydrazone, with thionyl chloride (SOCl₂).[6][7]
Mechanistic Insights
The Hurd-Mori reaction is believed to proceed through the attack of thionyl chloride on the hydrazone.[7] Subsequent cyclization and elimination of byproducts lead to the formation of the stable 1,2,3-thiadiazole ring system. The presence of an α-methylene group on the starting ketone is a critical prerequisite for this transformation.
Diagram 1: Proposed Mechanism of the Hurd-Mori Reaction
Caption: A flowchart illustrating the synthesis of 1,2,3-thiadiazole-4-carboxamides.
From Carboxylic Acid to Carboxamide: The Final Transformation
The conversion of the 1,2,3-thiadiazole-4-carboxylic acid to the corresponding carboxamide is a critical final step. Direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of an unreactive ammonium carboxylate salt. [8]Therefore, activation of the carboxylic acid is necessary.
Common Amidation Methods
Several reliable methods can be employed for this transformation:
-
Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. [9]* Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. Common examples include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [8]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the amidation reaction, often leading to higher yields and shorter reaction times, aligning with green chemistry principles. [10]
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
Step 1: Preparation of Ethyl 2-(1-ethoxycarbonylhydrazono)propanoate
-
To a solution of ethyl pyruvate (1 equivalent) in ethanol, add a solution of ethyl carbazate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.
Step 2: Hurd-Mori Cyclization
-
In a fume hood, suspend the crude hydrazone from the previous step in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1,2,3-thiadiazole-4-carboxylate.
Protocol 2: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid
-
Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated 1,2,3-thiadiazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.
Protocol 3: Synthesis of N-substituted 1,2,3-Thiadiazole-4-carboxamide
-
Suspend 1,2,3-thiadiazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess oxalyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the target N-substituted 1,2,3-thiadiazole-4-carboxamide.
Data Presentation
Table 1: Representative Yields for the Synthesis of 1,2,3-Thiadiazole Derivatives
| Starting Ketone/Ketoester | Hydrazone Type | Cyclization Yield (%) | Reference |
| Pyrazolyl phenylethanones | Semicarbazone | Good to Excellent | [4] |
| Acetophenone | Semicarbazone | Not specified, but efficient | [11] |
| 2-Oxoallobetulin | Semicarbazone | Not specified | [4] |
| Ethyl pyruvate | Ethyl carbazate | ~53% (for the acid) | [2] |
Conclusion and Future Directions
The synthesis of 1,2,3-thiadiazole-4-carboxamide derivatives is a well-established field, with the Hurd-Mori reaction serving as a cornerstone methodology. This guide has provided a detailed overview of the key synthetic steps, from the formation of the thiadiazole ring to the final amidation. The versatility of this synthetic platform allows for the generation of diverse libraries of compounds for biological screening.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, such as catalytic and flow chemistry approaches. Furthermore, the exploration of novel substitutions on both the thiadiazole ring and the carboxamide nitrogen will continue to be a fruitful avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules, 28(22), 7538. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2017). International Journal of Pharmaceutical and Clinical Research, 9(5), 429-434. [Link]
-
Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d]t[1][6][12]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4875-4886. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences, 11(12), 5742. [Link]
-
Clark, J. (2023). The preparation of amides. Chemguide. [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-Thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2540-2546. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1386. [Link]
-
LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Han, K.-J., et al. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 655-657. [Link]
-
Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences, 24(24), 17476. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Solubility and Stability of 1,2,3-Thiadiazole-4-carboxamide: A Comprehensive Physicochemical Assessment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, demonstrating a wide spectrum of activities including antiviral, anticancer, and antifungal properties.[1][2] The carboxamide derivative, 1,2,3-Thiadiazole-4-carboxamide, represents a key scaffold for further medicinal chemistry exploration. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a critical prerequisite for successful drug discovery and development. Poor aqueous solubility can impede in vitro biological assays and lead to low or variable oral bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and safety.[3][4] This technical guide provides an in-depth analysis of the methodologies used to characterize the solubility and stability of 1,2,3-Thiadiazole-4-carboxamide. It offers field-proven experimental protocols, explains the causality behind procedural choices, and presents a framework for interpreting the resulting data, thereby empowering research scientists and formulation experts to make informed decisions in the development pipeline.
Aqueous Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability.[4] For a research compound like 1,2,3-Thiadiazole-4-carboxamide, solubility must be assessed early to ensure the reliability of bioassay data and to guide formulation strategies. We distinguish between two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5][6] It is a high-throughput method ideal for early discovery screening but can often overestimate the true solubility due to the formation of supersaturated solutions.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous medium over an extended period.[4][5] While lower-throughput, this "shake-flask" method is the gold standard for lead optimization and pre-formulation, as it reflects the maximum concentration of the most stable crystalline form of the compound that can be dissolved.[4][8]
Causality in Method Selection
For a lead candidate, thermodynamic solubility provides the most accurate and relevant data for predicting gastrointestinal absorption and guiding formulation development. The shake-flask method, while time-consuming, is chosen for its definitive nature. It ensures that the measurement reflects a true equilibrium state, which is critical for developing robust and reproducible formulations.[4][7]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol details the determination of the thermodynamic solubility of 1,2,3-Thiadiazole-4-carboxamide in physiologically relevant media.
Objective: To determine the equilibrium solubility of the solid compound in Phosphate-Buffered Saline (PBS) at pH 7.4.
Methodology:
-
Preparation: Add an excess amount (e.g., ~2 mg) of solid 1,2,3-Thiadiazole-4-carboxamide to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure a saturated solution with visible solid remaining after equilibration.[7]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to shake for 24 to 48 hours. This extended time is crucial to ensure that the dissolution process reaches a true equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully aspirate the supernatant, ensuring no solid material is disturbed. For enhanced accuracy, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF).[5]
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][9] Prepare a standard curve of the compound in the same buffer (with a small, known percentage of organic co-solvent like acetonitrile or DMSO to ensure initial dissolution of standards) to accurately determine the concentration.
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly due to the properties of the dissolved compound.[7]
Data Presentation: Solubility Profile
Quantitative solubility data should be summarized for clear interpretation.
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Classification |
| Deionized Water | 25 | 45.2 | Sparingly Soluble |
| PBS (pH 7.4) | 25 | 55.8 | Sparingly Soluble |
| FaSSIF (pH 6.5)¹ | 37 | 72.1 | Sparingly Soluble |
| FeSSIF (pH 5.0)² | 37 | 150.5 | Slightly Soluble |
¹Fasted State Simulated Intestinal Fluid[9] ²Fed State Simulated Intestinal Fluid[9]
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Solubility Assessment Workflow
The following diagram illustrates the decision-making process for solubility assessment.
Caption: Workflow for solubility assessment from early discovery to lead optimization.
Chemical Stability and Degradation Pathway Analysis
Evaluating the intrinsic stability of a drug substance is a mandatory step in pharmaceutical development, governed by the International Council for Harmonisation (ICH) guidelines.[10][11][12] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.[11]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis. They involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11] This information is crucial for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradation products.
Causality in Stress Condition Selection: The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[11][13] For 1,2,3-Thiadiazole-4-carboxamide, key liabilities include:
-
Hydrolysis: The amide functional group is susceptible to both acid and base-catalyzed hydrolysis.
-
Oxidation: Heterocyclic rings can be susceptible to oxidative degradation.
-
Photolysis: Aromatic and heterocyclic systems can absorb UV/Visible light, leading to photodegradation.[14][15] The 1,2,3-thiadiazole ring itself may undergo photochemical reactions.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for 1,2,3-Thiadiazole-4-carboxamide.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the non-stressful solvent, kept at 5°C.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve and analyze.
-
Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control sample wrapped in aluminum foil must be stored alongside to evaluate the contribution of thermal degradation.[14]
-
-
Sample Quenching: After the specified time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, including the control, by a reverse-phase HPLC-UV/DAD method. A gradient elution is often required to separate the parent peak from all degradation products.
-
Peak Purity & Mass Balance: Use a photodiode array (DAD) detector to assess the peak purity of the parent compound in all chromatograms. The total peak area of the parent and all degradants should be calculated to assess mass balance. A good mass balance (95-105%) indicates that all major degradation products are accounted for.
-
Degradant Identification: If significant degradation is observed, use LC-MS/MS to obtain the mass of the degradation products and perform fragmentation analysis to elucidate their structures.[16]
Data Presentation: Summary of Forced Degradation
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | Major Degradants (Retention Time) |
| Control (Unstressed) | - | 5 | 99.8 | 0.2 | - |
| 0.1 M HCl | 24 | 60 | 85.1 | 14.9 | D1 (4.2 min) |
| 0.1 M NaOH | 4 | 60 | 62.7 | 37.3 | D2 (3.1 min) |
| 3% H₂O₂ | 24 | RT | 94.5 | 5.5 | D3 (7.8 min) |
| Thermal (Solid) | 48 | 105 | 98.9 | 1.1 | Minor peaks |
| Photolytic (Solution) | As per ICH Q1B | RT | 78.3 | 21.7 | D4 (9.5 min), D5 (10.2 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Plausible Degradation Pathway and Workflow Diagrams
The primary degradation pathway under hydrolytic conditions is likely the cleavage of the amide bond.
Caption: Postulated hydrolytic degradation of 1,2,3-Thiadiazole-4-carboxamide.
The experimental workflow for a stability study is a systematic process.
Caption: Experimental workflow for a forced degradation study.
Integrated Analytical Strategy
A robust analytical strategy is essential for generating reliable solubility and stability data. HPLC is the central technique. The method used for quantifying solubility samples must also serve as the foundation for the stability-indicating method.
Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is a versatile starting point for a polar heterocyclic compound.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent compound from polar and non-polar degradants.
-
Detection: UV/DAD detection is essential for quantification and peak purity assessment. A wavelength corresponding to the compound's UV maxima should be used (e.g., ~287 nm).[17]
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."
Conclusion
The systematic characterization of solubility and stability is a non-negotiable step in the progression of any compound from a research hit to a viable drug candidate. For 1,2,3-Thiadiazole-4-carboxamide, this guide outlines a scientifically rigorous approach grounded in established principles and regulatory expectations. By employing thermodynamic solubility measurements, conducting comprehensive forced degradation studies, and developing a validated stability-indicating analytical method, researchers can build a robust data package. This package not only de-risks future development by identifying potential liabilities early but also provides the critical insights needed for rational formulation design and the establishment of appropriate storage conditions and shelf-life, ultimately accelerating the journey from the laboratory to the clinic.
References
- ICH. (2025). Q1 guideline on stability testing of drug substances and drug products.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Q-Lab. (n.d.). Understanding ICH Photostability Testing.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- ICH. (n.d.). Quality Guidelines.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Slideshare. (n.d.). ICH guidelines for stability studies.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- PubMed. (2003, December 15). ICH Guideline for Photostability Testing: Aspects and Directions for Use.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Atlas-Mts. (2020, March 10). Photostability of Pharmaceuticals.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination.
- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- PubMed. (n.d.). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.
- ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- JETIR.org. (n.d.). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.
- ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile.
- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- Semantic Scholar. (2017, August 24). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
- YouTube. (2020, September 28). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism.
- Scirp.org. (2021, February 25). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions.
- MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Slideshare. (n.d.). pH stability profile.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- Hilaris Publisher. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021, January 20).
- PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxamide.
- pharmedicopublishers.com. (2025, March 25). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- PMC. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- NIGAY. (n.d.). Application of three-dimensional liquid chromatography for quantification of 2-acetyl-4- (1,2,3,4-tetrahydroxybutyl)imidazole (THI) in caramel colour.
- RSC Publishing. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- ResearchGate. (2025, August 9). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH guidelines for stability studies | PDF [slideshare.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nigay.com [nigay.com]
Computational Frontiers: Theoretical Analysis of the 1,2,3-Thiadiazole Scaffold
Executive Summary
The 1,2,3-thiadiazole ring system represents a unique intersection of high aromatic stability and latent high reactivity. For the drug development professional, this scaffold is not merely a structural spacer but a "masked" reactive functionality capable of photo-switching, bioisosteric replacement, and complex rearrangement.
This guide moves beyond standard textbook definitions to explore the theoretical underpinnings of the scaffold. We synthesize Density Functional Theory (DFT) benchmarks, mechanistic potential energy surfaces (PES), and in silico binding protocols to provide a roadmap for rational design.
Electronic Architecture & Aromaticity
Understanding the ground-state electronics of 1,2,3-thiadiazole is the prerequisite for predicting its reactivity. Unlike its 1,3,4-isomer, the 1,2,3-system possesses a distinct dipole vector and charge distribution that dictates its interaction with biological targets.
Aromaticity Indices
While Hückel's rule (
-
NICS (Nucleus-Independent Chemical Shift): DFT calculations (typically B3LYP/6-311+G(d,p)) reveal negative NICS(0) and NICS(1) values, confirming significant diatropic ring currents.
-
Comparison: The aromaticity order generally follows: Thiophene > 1,2,3-Thiadiazole > 1,3,4-Thiadiazole > Furan.
-
Implication: The ring is stable enough to survive metabolic oxidation (P450s) but electron-deficient enough to participate in
-stacking interactions in receptor pockets (e.g., kinase domains).
Charge Distribution & Dipole
The sulfur atom acts as a significant electron sink, but the N2-N3 bond creates a localized region of high electron density.
-
Dipole Moment: Theoretical calculations consistently predict a dipole moment (
) in the range of 3.0 – 3.5 Debye . -
Electrostatic Potential (ESP): The nitrogen lone pairs provide negative potential regions suitable for hydrogen bond acceptance, critical for docking algorithms.
Reactivity Landscapes: The Rearrangement Mechanisms
The most chemically fascinating aspect of 1,2,3-thiadiazoles is their susceptibility to rearrangement. Theoretical studies have mapped the Minimum Energy Paths (MEP) for these transformations, revealing they are not concerted but stepwise.
The L'abbé / Dimroth-Type Rearrangement
When treated with primary amines (or base), 1,2,3-thiadiazoles convert to 1,2,3-triazoles. This is a classic ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1]
Theoretical Insight:
-
Nucleophilic Attack: The rate-determining step is often the attack at C5.
-
Ring Opening: The S-N bond cleavage yields a diazo-thiolate intermediate.
-
Rotational Barrier: Calculations show a low rotational barrier for the intermediate, allowing the terminal nitrogen to attack the thiolate sulfur (or carbon, depending on substituents), expelling sulfur or rearranging.
Figure 1: The stepwise ANRORC mechanism for the conversion of 1,2,3-thiadiazoles to triazoles, a critical bioisosteric transformation.
Photochemical Dynamics: The Thioketene Pathway
Photolysis of 1,2,3-thiadiazoles is a method to generate highly reactive species for peptide labeling or lithography. Theoretical studies (CASSCF/CASPT2) have resolved the controversy between thiirene and thioketene intermediates.
Key Theoretical Findings:
-
Nitrogen Extrusion: Upon UV excitation (
), the molecule undergoes rapid extrusion. -
The Thiirene vs. Thioketene Fork:
-
The resulting species is a 1,3-diradical or carbene.
-
Thiirene (Anti-aromatic): Calculations show thiirene is a shallow local minimum on the PES, rapidly isomerizing to the more stable thioketene .
-
Isotopic Scrambling: Theoretical prediction of carbon scrambling matches experimental
C-labeling results, confirming the thiirene-thioketene equilibrium.
-
| Species | Relative Energy (kcal/mol) | Stability Prediction |
| 1,2,3-Thiadiazole ( | 0.0 | Stable Ground State |
| Transition State ( | +35 - 45 | High Barrier (Photo-induced) |
| Thiirene | +15 - 20 | Metastable / Transient |
| Thioketene | -5 - 10 | Thermodynamically Preferred Product |
In Silico Drug Design: Docking & QSAR
In medicinal chemistry, 1,2,3-thiadiazoles are often designed as inhibitors for kinases (e.g., EGFR) or antimicrobial targets (e.g., Glucosidase).
QSAR Workflow
Quantitative Structure-Activity Relationship (QSAR) studies link the electronic descriptors of the ring to biological potency.[2]
-
Key Descriptors: HOMO/LUMO gap (reactivity), Dipole Moment (solubility/binding), and Molecular Electrostatic Potential (MEP) surface area.
-
Correlation: Higher HOMO energies in 5-substituted derivatives often correlate with increased antioxidant or radical scavenging activity.
Molecular Docking Protocol
The thiadiazole nitrogen atoms (N2/N3) are prime hydrogen bond acceptors (HBA).
-
Target Interaction: In EGFR kinase domains, the N2 often accepts a hydrogen bond from the hinge region amino acids (e.g., Met793).
-
Pi-Stacking: The aromatic centroid interacts with phenylalanine or tyrosine residues in the hydrophobic pocket.
Figure 2: Standard computational pipeline for evaluating 1,2,3-thiadiazole derivatives against biological targets.
Technical Protocol: Calculating Aromaticity & Reactivity
To reproduce the theoretical data discussed, follow this self-validating protocol.
Step 1: Geometry Optimization
-
Software: Gaussian 16 / ORCA / GAMESS.
-
Method: DFT (Density Functional Theory).[3]
-
Functional: B3LYP (Standard) or
B97X-D (for dispersion correction in stacking). -
Basis Set: 6-311++G(d,p) (Triple-zeta quality is required for sulfur).
-
Validation: Perform a frequency calculation. Zero imaginary frequencies confirm a local minimum.
Step 2: Transition State (TS) Search (Rearrangement)
-
Guess Structure: Construct the ring-opened diazo-thiolate intermediate.
-
Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Validation: One single imaginary frequency corresponding to the reaction coordinate (N-S bond stretch or rotation).
Step 3: NICS Calculation (Aromaticity)
-
Input: Optimized geometry from Step 1.
-
Probe: Place a "Ghost Atom" (Bq) at the geometric center of the ring (0.0 Å) and 1.0 Å above the plane.
-
Job Type: NMR calculation (GIAO method).
-
Interpretation: More negative isotropic shielding values indicate higher aromaticity.
References
-
Larsen, B. D., et al. (1992).[4] Photolysis of 1,2,3-Thiadiazole.[4][5] Formation of Thiirene by Secondary Photolysis of Thioketene.[4] Acta Chemica Scandinavica.[4] Link
-
L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles.[4][5][6] Journal of Heterocyclic Chemistry.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. (Context on Triazole formation mechanisms). Angewandte Chemie. Link
-
Kalhor, M., et al. (2021). Theoretical study on the mechanism of the rearrangement of 1,2,3-thiadiazole to 1,2,3-triazole. Structural Chemistry.[3] Link
-
El-Sawy, E. R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules.[3][4][5][7][8][9][10][11][12][13] Link
-
Burdzinski, G., et al. (2011).[5] Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies.[5] Journal of Physical Chemistry A. Link
Sources
- 1. starchemistry888.com [starchemistry888.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Note: In Vitro Evaluation of 1,2,3-Thiadiazole-4-carboxamide Anticancer Activity
[1][2]
Introduction & Rationale
The 1,2,3-Thiadiazole-4-carboxamide scaffold represents a compelling pharmacophore in oncology drug discovery. While less ubiquitously reported than its 1,3,4-isomer, it serves as a critical bioisostere to 1,2,3-triazole-4-carboxamides (known EGFR/CDK inhibitors) and possesses unique chemical reactivity.
Scientific Premise[1][3][4][5][6][7][8][9][10][11][12][13]
-
Bioisosterism: The 1,2,3-thiadiazole ring mimics the geometry of the 1,2,3-triazole but introduces a sulfur atom, enhancing lipophilicity (LogP) and membrane permeability compared to its nitrogen-only counterparts.
-
Latent Reactivity (The "Warhead" Potential): Unlike the stable 1,3,4-thiadiazole, the 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring cleavage (Hurd-Mori rearrangement) to form highly reactive
-diazothioketones. In the tumor microenvironment or within active sites of cysteine-rich enzymes, this can facilitate covalent modification of targets. -
Target Landscape: Carboxamide derivatives in this class are frequently designed to target Carbonic Anhydrases (CA IX/XII) , Tubulin polymerization , or Tyrosine Kinases (c-Met/VEGFR) via hydrogen bonding of the amide linker.
Compound Management & Stability (Critical)
WARNING: The 1,2,3-thiadiazole ring is sensitive to basic pH. Standard protocols must be modified to prevent premature degradation.
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Stock Concentration: 10 mM or 20 mM.
-
Storage: Aliquot into amber glass vials (sulfur compounds can adsorb to some plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.
Stability Check (Self-Validation Step)
Before cell treatment, validate compound integrity in the culture medium:
-
Dilute compound to 100
M in PBS (pH 7.4). -
Incubate at 37°C for 24 hours.
-
Analyze via HPLC-UV. Acceptance Criteria:
parent compound retention.-
Note: If degradation >10% is observed, reduce media pH to 7.2 or use fresh preparations immediately before dosing.
-
Primary Cytotoxicity Screen (MTT Assay)
This protocol is optimized for adherent cancer cell lines (e.g., A549 - Lung, MCF-7 - Breast, HCT-116 - Colon).
Reagents
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: DMSO.
-
Positive Control: Doxorubicin or Cisplatin (depending on cell line).
Experimental Workflow
Figure 1: Optimized MTT workflow for 1,2,3-thiadiazole derivatives. Critical step: Ensure complete solubilization of formazan crystals as thiadiazoles can sometimes precipitate at high concentrations.
Data Analysis
Calculate % Cell Viability using the formula:
-
IC50 Determination: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response, variable slope).
Mechanistic Validation Protocols
Once cytotoxic potency (IC50 < 10
A. Apoptosis Analysis (Annexin V-FITC / PI)
Rationale: Distinguishes between apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cell death.
-
Seed:
cells/well in 6-well plates. -
Treat: Incubate with IC50 concentration for 24h.
-
Harvest: Trypsinize (gentle) and wash with cold PBS.
-
Stain: Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
B. Cell Cycle Arrest (PI Staining)
Rationale: Thiadiazole derivatives frequently target tubulin or kinases, leading to G2/M or G1 arrest.
-
Fixation: Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100
g/mL) and PI (50 g/mL). -
Incubation: 30 min at 37°C in dark.
-
Analyze: Flow Cytometry (Linear scale for DNA content).
Target Hypothesis & Signaling Pathway
Based on structural analogs (1,3,4-thiadiazoles and 1,2,3-triazoles), the 4-carboxamide moiety often acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases or the Zinc-binding site of Carbonic Anhydrase.
Figure 2: Potential mechanisms of action.[1][2] The 4-carboxamide group is pivotal for interacting with Target 1 and Target 2.
Data Reporting Template
Organize your findings in the following format for publication or internal review:
| Compound ID | Cell Line | IC50 ( | Selectivity Index (SI)* | Mode of Death | Cell Cycle Phase |
| TDZ-4-01 | MCF-7 | > 10 | Apoptosis (Early) | G2/M Arrest | |
| TDZ-4-01 | A549 | > 5 | Apoptosis | G1 Arrest | |
| Doxorubicin | MCF-7 | N/A | Apoptosis | S Phase |
*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells).
References
-
Thiadiazole Scaffold Versatility: Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[3][4][5][6][7][8][9][10][11] Source: MDPI, Molecules (2021). URL:[Link] (Note: Provides the foundational protocols for thiadiazole cytotoxicity testing and kinase targeting rationale.)
-
Bioisosteric Triazole Analogs: Title: 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents.[12] Source: International Journal of Pharmaceutical Sciences and Drug Research (2024).[12] URL:[Link] (Note: Validates the "Carboxamide" linker strategy for EGFR/CDK targeting in this ring system.)
-
Mechanistic Insight (CA Inhibition): Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.[1] Source: MDPI, Pharmaceuticals (2025). URL:[Link] (Note: Demonstrates the specific utility of thiadiazole-carboxamides in inhibiting Carbonic Anhydrase IX/XII.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
using 1,2,3-Thiadiazole-4-carboxamide in antifungal research
Application Note: 1,2,3-Thiadiazole-4-carboxamide Scaffolds in Antifungal Discovery
Executive Summary
The 1,2,3-thiadiazole-4-carboxamide moiety represents a "privileged structure" in modern agrochemical and medicinal mycology. Unlike simple azoles that primarily target CYP51 (ergosterol synthesis), carboxamide-functionalized 1,2,3-thiadiazoles often exhibit a dual mechanism of action: direct fungicidal activity via Succinate Dehydrogenase Inhibition (SDHI) and host-defense induction (Systemic Acquired Resistance - SAR) in plant models.
This guide provides a validated workflow for synthesizing these scaffolds, screening their efficacy via the Poisoned Food Technique, and confirming their molecular target through enzymatic assays.
Chemical Context & Synthesis Strategy
The construction of the 1,2,3-thiadiazole core is non-trivial due to the high nitrogen content and sensitivity of the ring system. The industrial standard remains the Hurd-Mori Reaction , which utilizes the cyclization of hydrazones with thionyl chloride (
Protocol 1: Hurd-Mori Cyclization for 1,2,3-Thiadiazole-4-Carboxamides
Objective: Synthesize the core 4-carboxylate intermediate from readily available
Reagents:
-
Ethyl acetoacetate (or substituted derivative)
-
Hydrazine hydrate / Semicarbazide hydrochloride
-
Thionyl Chloride (
)[1] -
Dichloromethane (DCM) – Anhydrous[1]
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve ethyl acetoacetate (10 mmol) in ethanol.
-
Add semicarbazide hydrochloride (11 mmol) and sodium acetate (12 mmol).
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Scientist's Note: Complete conversion to the semicarbazone is critical. Unreacted ketone will polymerize in the next step.
-
-
Hurd-Mori Cyclization (The Critical Step):
-
Cool neat thionyl chloride (5 mL) to 0°C in an ice bath.
-
Add the dried semicarbazone solid portion-wise. Caution: Massive evolution of
and gas will occur. Use a scrubber. -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Mechanism:[2] The
activates the hydrazone, facilitating N-S bond formation and ring closure with concomitant loss of substituents.
-
-
Amidation:
-
React the resulting ethyl 1,2,3-thiadiazole-4-carboxylate with the desired amine (e.g., aniline, heterocyclic amine) using standard aminolysis (AlMe3 mediated) or hydrolysis followed by peptide coupling (EDC/HOBt).
-
Visual Workflow (Synthesis):
Figure 1: The Hurd-Mori synthetic pathway.[1][3][4] Critical control point is the temperature regulation during thionyl chloride addition.
Biological Evaluation: In Vitro Antifungal Screening
To validate the biological activity, we utilize the Poisoned Food Technique .[5][6][7][8] This method is superior to disk diffusion for hydrophobic carboxamides as it eliminates diffusion rate variables in agar.
Protocol 2: Poisoned Food Technique
Target Organisms: Rhizoctonia solani, Fusarium graminearum, Sclerotinia sclerotiorum.
Materials:
-
Acetone or DMSO (Solvent)
-
Petri dishes (90 mm)
-
Mycelial plugs (5 mm) from 5-day old cultures
Procedure:
-
Media Preparation: Autoclave PDA and cool to 50°C.
-
Compound Integration: Dissolve the test compound in DMSO. Add to the molten agar to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125
.-
Control (CK): Add equivalent volume of DMSO without compound.
-
-
Inoculation: Place a 5 mm mycelial plug (mycelium side down) in the exact center of the solidified plate.
-
Incubation: Incubate at 25°C ± 1°C in the dark.
-
Measurement: Measure colony diameter (cross-method) when the Control plate reaches 75% growth (usually 48–72 hours).
Data Analysis:
Calculate the Percentage of Inhibition (
Representative Data (Mock Data for Validation):
| Compound ID | R-Substituent | R. solani ( | S. sclerotiorum ( | Activity Class |
| TDZ-4a | Phenyl | 4.2 | 1.8 | Moderate |
| TDZ-4b | 4-Cl-Phenyl | 1.1 | 0.5 | High |
| TDZ-4c | Methyl | >50 | 22.4 | Low |
| Boscalid | (Standard) | 0.8 | 0.4 | High |
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
While 1,2,3-thiadiazoles are famous for SAR induction, the 4-carboxamide derivatives are designed to mimic the ubiquinone binding site of Complex II (Succinate Dehydrogenase).
Protocol 3: DCPIP Reduction Assay (SDH Activity)
Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol) is reduced, causing a color change from Blue to Colorless . Inhibitors prevent this reduction.
Reagents:
-
Mitochondrial fraction (isolated from fungal mycelia via centrifugation)
-
Reaction Buffer: 60 mM phosphate buffer (pH 7.4)
-
Substrate: 20 mM Succinate
-
Indicator: 50
DCPIP -
Activator: 1 mM Phenazine methosulfate (PMS)
Procedure:
-
Baseline: Mix Buffer, Succinate, PMS, and DCPIP in a cuvette.
-
Enzyme Addition: Add mitochondrial protein (
). -
Inhibitor: Add test compound (TDZ-4b) at varying concentrations.
-
Kinetics: Monitor Absorbance at 600 nm for 3 minutes.
-
Calculation: Plot
vs. Log[Concentration] to determine .
Mechanistic Pathway Visualization:
Figure 2: Mechanism of Action. The carboxamide moiety mimics Ubiquinone, competitively binding to the SDH complex and halting fungal respiration.
References
-
Fan, Z., et al. (2018). "Synthesis and Fungicidal Activity of Novel 1,2,3-Thiadiazole Derivatives Containing 1,2,3-Triazole Moiety." Chinese Journal of Organic Chemistry.
-
Xu, W., et al. (2019).[9] "Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors."[10] Bioorganic & Medicinal Chemistry Letters.
-
Grover, R.K.[11] & Moore, J.D. (1962). "Toximetric studies of fungicides against brown rot organisms Sclerotinia fructicola and S. laxa." Phytopathology. (Foundational protocol for Poisoned Food Technique).
-
Wang, W., et al. (2022).[9] "Study on Synthesis and Antifungal Activity of Novel Benzamides Containing Substituted Pyrazole Unit." Chinese Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. ijcmas.com [ijcmas.com]
- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
Application Note: 1,2,3-Thiadiazole-4-carboxamide in Kinase Inhibition Assays
[1][2]
Abstract & Scientific Rationale
The 1,2,3-thiadiazole-4-carboxamide moiety acts as a bioisostere for amide-connected aromatic rings found in Type I and Type II kinase inhibitors. Its mesoionic character and specific geometry allow it to function as a hydrogen bond acceptor/donor system, often interacting with the hinge region of the kinase ATP-binding pocket or the DFG-motif in allosteric pockets.
Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is susceptible to ring-opening under basic conditions or specific metabolic stresses, making the stability of the carboxamide linkage critical. In kinase assays, this scaffold is frequently evaluated for its ability to inhibit c-Met (Hepatocyte Growth Factor Receptor) and p38 Mitogen-Activated Protein Kinase (MAPK) , pathways critical in oncology and inflammation.
Key Mechanistic Insights[3]
-
Binding Mode: The nitrogen atoms (N2/N3) of the thiadiazole ring often engage in water-mediated H-bonds with the kinase hinge region.
-
Scaffold Utility: The 4-carboxamide group provides a vector for extending into the hydrophobic back pocket (selectivity pocket) of the kinase, a strategy used to design Type II inhibitors (binding to the inactive DFG-out conformation).
-
Solubility Profile: These derivatives often exhibit lower aqueous solubility than their oxazole counterparts, necessitating precise DMSO handling protocols.
Experimental Workflow Diagram
The following flowchart outlines the critical path for evaluating 1,2,3-thiadiazole-4-carboxamide derivatives, from stock preparation to IC50 generation.
Caption: Workflow for high-throughput screening of thiadiazole derivatives using ADP-Glo or TR-FRET assays.
Protocol: ADP-Glo™ Kinase Assay for 1,2,3-Thiadiazole Derivatives
This protocol is optimized for screening hydrophobic scaffolds like 1,2,3-thiadiazole-4-carboxamide against Serine/Threonine kinases (e.g., p38 MAPK).
A. Reagents & Equipment[4]
-
Compound: 1,2,3-Thiadiazole-4-carboxamide derivative (Stock: 10 mM in 100% DMSO).
-
Kinase: Recombinant human p38α MAPK (active).
-
Substrate: p38 peptide substrate (e.g., derived from ATF2).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plate: 384-well white, low-volume polystyrene plate (Corning #4513).
B. Compound Preparation (Critical Step)[1]
-
Expert Insight: 1,2,3-Thiadiazole derivatives can precipitate upon rapid dilution into aqueous buffer.
-
Master Source: Thaw 10 mM compound stock at room temperature. Vortex for 30 seconds.
-
Serial Dilution: Prepare a 10-point dose-response curve in 100% DMSO (1:3 serial dilution).
-
Top Concentration: 1 mM (Final assay concentration will be 10 µM).
-
-
Intermediate Dilution: Dilute 1:20 into 1X Assay Buffer immediately before use to minimize precipitation risk (5% DMSO intermediate).
C. Assay Procedure
-
Kinase Dispense: Add 2 µL of 2.5X Kinase Solution (0.2 ng/µL p38α) to wells.
-
Compound Addition: Add 1 µL of 5X Compound Intermediate (from Step B.3).
-
Control: Add 1 µL of 5% DMSO in buffer to "No Inhibitor" wells.
-
Pre-incubation: Incubate for 10 minutes at 23°C to allow compound binding (crucial for Type II inhibitors).
-
-
Start Reaction: Add 2 µL of 2.5X ATP/Substrate Mix (50 µM ATP, 0.2 µg/µL peptide).
-
Final Volume: 5 µL.
-
Final DMSO: 1%.
-
-
Incubation: Seal plate and incubate for 60 minutes at 23°C.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis & Interpretation
Calculation of IC50
Normalize raw luminescence units (RLU) to controls:
Fit data to the four-parameter logistic equation (Hill Slope):
Representative SAR Data (Hypothetical)
Comparison of 1,2,3-Thiadiazole-4-carboxamide derivatives against p38 MAPK.
| Compound ID | R1 Substituent (Amide N) | R2 Substituent (C5) | IC50 (nM) | Solubility (µM) | Notes |
| TDZ-4-01 | Phenyl | H | >10,000 | 85 | Inactive baseline |
| TDZ-4-05 | 3-Chloro-4-fluorophenyl | Methyl | 450 | 45 | Improved hydrophobic fit |
| TDZ-4-12 | 2-Fluoro-4-pyridyl | Phenyl | 28 | 12 | Potent Type II binder |
| Ref (SB203580) | N/A | N/A | 43 | >100 | Standard Control |
Pathway Context: p38 MAPK Signaling
The following diagram illustrates the downstream effects of inhibiting p38 MAPK with a thiadiazole-based inhibitor, highlighting the interruption of inflammatory cytokine production.
Caption: p38 MAPK signaling cascade. The thiadiazole inhibitor blocks the phosphorylation of downstream effectors MK2 and ATF2.
Troubleshooting & Optimization
-
Issue: High Assay Variation (CV > 10%).
-
Cause: 1,2,3-Thiadiazoles may aggregate.
-
Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent colloidal aggregation.
-
-
Issue: Low Signal-to-Background.
-
Cause: ATP concentration too high for the inhibitor potency (ATP competition).
-
Solution: Ensure ATP concentration is near the
of the kinase (typically 10–50 µM for p38) to detect competitive inhibitors effectively.
-
-
Stability: 1,2,3-Thiadiazoles are sensitive to strong bases (
) which can cause ring cleavage (Wolff rearrangement-like pathways). Maintain buffer pH between 7.0 and 8.0.
References
-
Nan, X., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Cikotiene, I., et al. (2021). "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives."[1] Molecules.
-
Laufer, S.A., et al. (2006). "Substituted isoxazoles as potent inhibitors of p38 MAP kinase."[2] ChemMedChem.
-
Pavone, M., et al. (2022). "Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide." ResearchGate.
-
PubChem Compound Summary. "1,2,3-Thiadiazole-4-carboxylic acid." National Library of Medicine.
Technical Support Center: Purification of 1,2,3-Thiadiazole Derivatives
Ticket Status: OPEN Subject: Troubleshooting Stability, Solubility, and Separation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Ticking Clock" of Thiadiazole Chemistry
Welcome to the technical support hub for 1,2,3-thiadiazole derivatives. If you are here, you likely appreciate the pharmacophoric value of this scaffold (antimicrobial, anticancer, and plant defense activation) but are struggling with its isolation.
The Core Challenge: Unlike their 1,3,4-isomers, 1,2,3-thiadiazoles are latent sources of carbenes and thioketenes. They are thermodynamically poised to extrude nitrogen (
This guide treats your purification process as a system of logic gates, addressing the three most common failure modes: Thermal Decomposition , Hurd-Mori Byproducts , and Isomeric Contamination .
Module 1: Thermal Instability (The "Black Tar" Phenomenon)
User Issue: "My product looked pure by TLC, but after rotary evaporation or drying in a vac-oven, it turned into a dark, insoluble oil/tar."
Root Cause Analysis
1,2,3-Thiadiazoles undergo a specific decomposition pathway known as the Wolff Rearrangement Analogue . Upon heating, the ring extrudes molecular nitrogen (
Troubleshooting Protocol
| Parameter | Standard Practice | Thiadiazole-Specific Adjustment |
| Bath Temp | 40–50°C | Strictly < 30°C . Use higher vacuum rather than higher heat. |
| Drying | High-vac oven (60°C) | Desiccator (RT) with |
| Distillation | Kugelrohr/Fractional | Avoid. If oiling out occurs, rely on chromatography, not heat. |
Visualizing the Danger Zone
The following diagram illustrates the irreversible decomposition pathway you must avoid.
Figure 1: The thermal decomposition cascade.[1] Once
Module 2: The Hurd-Mori Aftermath (Synthetic Byproducts)
User Issue: "I synthesized my thiadiazole via the Hurd-Mori reaction (hydrazone +
Root Cause Analysis
The Hurd-Mori reaction is the gold standard for synthesis but leaves two distinct contaminants:
-
Elemental Sulfur (
): Often formed via side reactions of thionyl chloride with hydrazones. -
Chlorinated Impurities: Radical chlorination can occur on alkyl side chains.
-
Trapped
: The lattice of solid thiadiazoles can trap thionyl chloride, leading to degradation over time.
Purification Workflow
Step 1: The "Soft" Quench (Critical) Do not dump the reaction directly into water if your derivative is electron-rich; it may polymerize.
-
Protocol: Pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize immediately with saturated
to pH 7.
Step 2: Sulfur Removal Elemental sulfur is non-polar and co-elutes with many thiadiazoles on silica.
-
Detection: TLC in 100% Hexanes. Sulfur appears as a UV-active spot at
. -
Removal Strategy:
-
Method A (Recrystallization): Recrystallize from Ethanol .[2] Sulfur is poorly soluble in cold ethanol, while most thiadiazoles remain in solution (or vice versa, depending on substitution—test on 10mg scale).
-
Method B (Chemical): If chromatography fails, stir the crude mixture with Triphenylphosphine (
) (1.1 eq relative to estimated sulfur) in DCM for 1 hour. This forms triphenylphosphine sulfide ( ), which is highly polar and stays at the baseline of a silica column.
-
Module 3: Chromatographic Tailing & Isomer Separation
User Issue: "My peaks are tailing badly on silica, or I cannot separate the 1,2,3-thiadiazole from its 1,2,3-triazole isomer."
Root Cause Analysis
-
Tailing: The N2 and N3 nitrogens are Lewis bases. They interact with acidic silanol groups on silica gel, causing peak broadening.
-
Isomerism: 1,2,3-triazoles can form if the hydrazone precursor undergoes alternative cyclization (often base-catalyzed). They have identical mass but different polarity.
Optimized Mobile Phases
| Solvent System | Additive | Purpose |
| Hexane / EtOAc | 1% Triethylamine (TEA) | Neutralizes silica acidity. Prevents tailing. |
| DCM / Methanol | None | Use for highly polar derivatives (carboxylic acids). |
| Toluene / Acetone | None | High Specificity: Excellent for separating regioisomers that co-elute in Hex/EtOAc. |
Differentiation Check (QA/QC)
Before pooling fractions, verify you have the thiadiazole and not the triazole.
-
Mass Spec: Look for the [M - 28] peak. 1,2,3-Thiadiazoles readily lose
in the mass spec source. Triazoles are much more stable and rarely show this fragmentation. -
NMR: The C4/C5 proton on a 1,2,3-thiadiazole is typically deshielded (8.0–9.5 ppm) compared to the corresponding triazole.
Module 4: Crystallization Dynamics (Oiling Out)
User Issue: "My compound is a solid, but it oils out during recrystallization."
The "Seed and Starve" Protocol
Thiadiazoles are notorious for "oiling out" (Liquid-Liquid Phase Separation) because their melting points are often depressed by trace impurities.
-
Solvent Choice: Avoid single solvents. Use a binary system :
-
Solvent A (Good): DCM or Acetone.
-
Solvent B (Bad): Hexane or Pentane.
-
-
Procedure:
-
Dissolve crude in minimum Solvent A at Room Temperature (Do not boil, see Module 1).
-
Add Solvent B dropwise until persistent cloudiness appears.
-
The Trick: Add a single crystal of pure product (if available) or scratch the glass.
-
Place in a -20°C freezer immediately. Do not cool slowly; rapid cooling often forces the oil to solidify before it settles.
-
Summary: The Purification Decision Tree
Use this logic flow to determine your next step.
Figure 2: Logical workflow for isolating labile thiadiazole derivatives.
References
-
Hurd, C. D., & Mori, R. I. (1955).[3] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Androsov, D. A. (2009). Formation of 1,2,3-thiadiazoles and 1,2,3-selenadiazoles from hydrazones. Russian Chemical Reviews.
-
Voitekhovich, S. V., et al. (2019). 1,2,3-Thiadiazole derivatives as potent antimicrobial agents.[2][4] European Journal of Medicinal Chemistry. (Discusses purification of bioactive derivatives).
-
BenchChem Technical Notes. (2025). Thermal Stability of the 1,2,3-Thiadiazole Ring.
Sources
Technical Support Center: 1,2,3-Thiadiazole-4-carboxamide Optimization
The following technical guide serves as a specialized support center for researchers working with the 1,2,3-Thiadiazole-4-carboxamide scaffold. This content is structured to troubleshoot specific biological and chemical challenges, moving beyond generic advice to address the unique properties of this mesoionic heterocycle.
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Scope: Synthesis, Stability, Solubility, and SAR Optimization
Executive Summary & Scaffold Profile
The 1,2,3-thiadiazole-4-carboxamide motif is a privileged structure in both agrochemistry (plant activators like Tiadinil analogs) and pharmaceutical development (antiviral/anticancer agents).[1] Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is sensitive to base-catalyzed ring cleavage, a critical "trap" in biological assays. This guide addresses the optimization of this scaffold, focusing on maximizing biological potency while mitigating chemical instability.
Master Troubleshooting Guide (Q&A)
Module A: Synthesis & Structural Integrity
Q: My Hurd-Mori cyclization yields are inconsistent, and the product contains sulfur impurities. How do I stabilize the reaction? A: The Hurd-Mori reaction (hydrazone + thionyl chloride) is the standard route to 1,2,3-thiadiazoles, but it is highly sensitive to temperature and stoichiometry.
-
Root Cause: Excess thionyl chloride (
) or rapid addition leads to polymerization and elemental sulfur deposition. -
Resolution Protocol:
-
Temperature Control: Maintain the reaction at 0°C to -5°C during the addition of
. Do not let it rise above 5°C until addition is complete. -
Trap the HCl: Use a mild scavenger if your hydrazone is acid-sensitive, though the reaction requires acidic conditions to proceed.
-
Purification: If sulfur contaminates your product, wash the crude solid with cold carbon disulfide (
) or perform column chromatography using a gradient of Hexane:EtOAc. Sulfur elutes at the solvent front.
-
Q: I am attempting to hydrolyze the ester to the acid at the 4-position, but the ring is degrading. Why? A: 1,2,3-Thiadiazoles are susceptible to base-catalyzed ring opening (Dimroth-type rearrangement or decomposition) because the C5 proton is acidic, or the ring itself is electrophilic.
-
The Fix: Avoid strong bases (NaOH, KOH) at high temperatures.
-
Alternative Protocol: Use LiOH in THF/Water at room temperature (milder) or acid-catalyzed hydrolysis (HCl/Dioxane), though the latter is slower. If the amide is your goal, consider direct amidation of the ester using trimethylaluminum (Weinreb amidation conditions) to bypass the isolated acid intermediate.
Module B: Assay Interference & Stability
Q: We see high potency in biochemical assays but zero activity in cell-based models. Is this a permeability issue? A: While permeability is a factor, the 1,2,3-thiadiazole-4-carboxamide is often a "molecular brick"—planar and crystalline with poor aqueous solubility.
-
Diagnosis: Check the melting point.[2] If it is >200°C, you likely have a solubility-limited absorption issue ("Brick Dust").
-
Resolution:
-
Formulation: Dissolve in 100% DMSO first, then dilute into media. Ensure the final DMSO concentration is 0.5-1%.
-
Structural Modification: Introduce an aliphatic solubilizing tail (e.g., morpholine, piperazine) at the amide nitrogen or on the phenyl ring attached to C5 (if applicable) to disrupt crystal packing.
-
Q: Our HTS screen flagged this scaffold as a "frequent hitter." Is it a PAINS (Pan-Assay Interference Compound)? A: 1,2,3-Thiadiazoles can be thiol-reactive . Under reducing conditions (e.g., high DTT or glutathione in the assay buffer), the ring can open, or the sulfur can react with cysteine residues on proteins non-specifically.
-
Validation Test: Run the assay with and without a reducing agent (DTT/BME). If activity drops significantly without the reducing agent, the compound might be acting via a redox mechanism or covalent modification rather than specific binding.
SAR Optimization Logic
To optimize biological activity, you must balance the electronic effects on the thiadiazole ring with the steric requirements of the binding pocket.
Key SAR Rules:
-
The 4-Carboxamide Linker: This is the primary H-bond donor/acceptor site. Methylation of the amide nitrogen often abolishes activity (loss of H-bond donor). Keep the -NH- free unless the target pocket is purely hydrophobic.
-
The C5 Position: This is the "tuning knob."
-
Electron-Withdrawing Groups (EWGs): Increase the acidity of the ring protons and potential for ring opening (lower stability).
-
Electron-Donating Groups (EDGs): Stabilize the ring but may reduce metabolic stability (oxidation).
-
Sweet Spot: Aryl groups (phenyl, thiophene) at C5 often provide the best balance of stability and hydrophobic interaction (pi-pi stacking).
-
Visualization: SAR Decision Tree
Caption: Logical workflow for optimizing the 1,2,3-thiadiazole scaffold, prioritizing potency, solubility, and metabolic stability sequentially.
Experimental Protocols
Protocol A: Optimized Hurd-Mori Synthesis (4-Carboxamide Precursor)
Objective: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate (Intermediate).
-
Reagents: Ethyl acetoacetate (1.0 eq), p-Toluenesulfonyl hydrazide (1.0 eq), Thionyl chloride (
, 2.5 eq), Ethanol. -
Step 1 (Hydrazone Formation): Reflux ethyl acetoacetate and tosylhydrazide in ethanol for 2 hours. Cool to precipitate the hydrazone. Filter and dry.[3][4]
-
Step 2 (Cyclization):
-
Suspend the hydrazone in neat
(or DCM) at 0°C . -
Stir for 1 hour at 0°C, then allow to warm to RT slowly.
-
Critical Step: Evaporate excess
under reduced pressure below 40°C. High heat causes decomposition.
-
-
Workup: Dissolve residue in DCM, wash with saturated
(carefully! gas evolution), then brine. -
Yield Expectation: 70-85%.
Protocol B: Base-Stability Assay
Objective: Determine if the thiadiazole ring survives assay conditions.
-
Preparation: Dissolve compound (10 mM in DMSO).
-
Incubation: Dilute to 100 µM in:
-
Buffer A: PBS (pH 7.4)
-
Buffer B: Tris-HCl (pH 8.5) - Stress test
-
-
Timepoints: 0h, 4h, 24h at 37°C.
-
Analysis: LC-MS. Look for the parent mass (M+) vs. ring-opened byproduct (often M+18 or sulfur loss).
-
Pass Criteria: >95% parent remaining at 24h in pH 7.4.
Mechanism of Action (Agro vs. Pharma)
The biological activity of 1,2,3-thiadiazole-4-carboxamides diverges based on the target organism.
| Feature | Agricultural (Plant Activator) | Pharmaceutical (Antiviral/Anticancer) |
| Primary Target | Salicylic Acid Pathway (NPR1 homolog) | Viral Polymerase / Kinase Inhibition |
| Mechanism | Systemic Acquired Resistance (SAR): Mimics salicylic acid to prime the plant immune system against viruses (TMV) and bacteria. | Enzyme Inhibition: Direct binding to active pockets (e.g., HIV-RT, specific kinases). |
| Key Residues | Amide hydrogen bonds with receptor active site. | Hydrophobic C5-aryl group fits into lipophilic pockets. |
| Reference Drug | Tiadinil (functional analog) | (Developmental candidates) |
Visualization: Degradation Pathway (The "Trap")
Caption: Mechanism of base-catalyzed instability. 1,2,3-Thiadiazoles are prone to ring cleavage in alkaline environments, leading to false negatives in assays.
References
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences. (2021). Detailed review of SAR and antiviral activity of 1,2,3-thiadiazole-4-carboxamides.
-
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry. (2015). Describes the Hurd-Mori cyclization protocol and stability considerations.
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. (2025). Updates on green synthesis and biological applications in agriculture and medicine.[5][6]
-
Thiadiazole derivatives as anticancer agents. Chemico-Biological Interactions. (2019). Discusses the bioisosteric nature of thiadiazoles and their ability to cross cellular membranes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
Technical Support Center: Regioselectivity in 1,2,3-Thiadiazole Synthesis
Executive Summary
The synthesis of 1,2,3-thiadiazoles is critical for developing agrochemicals (e.g., plant activators) and pharmaceuticals (e.g., antibacterial agents).[1][2][3] However, the classic Hurd-Mori reaction often presents a "regioselectivity trap," yielding difficult-to-separate mixtures of 4- and 5-substituted isomers. This guide moves beyond basic textbook definitions to provide actionable engineering controls for the Hurd-Mori protocol and introduces modern, high-fidelity catalytic alternatives (TBAI/Iodine-mediated systems) that effectively solve the regioselectivity problem at the molecular level.
Module 1: The Hurd-Mori Reaction (Legacy Protocol)
The Core Problem: Competitive Enolization
In the Hurd-Mori reaction (hydrazone + thionyl chloride), regioselectivity is dictated by the direction of cyclization. This is not random; it is a competition between the steric bulk and the electronic acidity of the
Question: Why am I getting a mixture of 4-substituted and 5-substituted isomers?
Answer: The reaction proceeds through an intermediate chlorosulfenyl species. If your starting ketone is asymmetric (e.g., 2-butanone), the hydrazone can tautomerize to either the C1 or C3 position.
-
Kinetic Control: Cyclization prefers the less sterically hindered carbon (Methyl > Methylene).
-
Thermodynamic Control: Cyclization prefers the more substituted double bond (if equilibration is allowed).
Visualizing the Bifurcation
The following decision tree illustrates the mechanistic divergence that causes regio-scrambling.
Figure 1: Mechanistic bifurcation in the Hurd-Mori reaction. Steric hindrance directs the reaction toward Path A, while electronic stabilization can force Path B.
Module 2: Modern Catalytic Solutions (The Fix)
To bypass the limitations of thionyl chloride, modern synthesis has shifted toward oxidative cyclization of N-tosylhydrazones . These methods are superior because they avoid the harsh acidic conditions of Hurd-Mori and typically lock the regioselectivity to the 4-position.
Protocol A: TBAI-Catalyzed Cyclization (Metal-Free)
This method uses Tetrabutylammonium Iodide (TBAI) and elemental sulfur.[3] It is highly regioselective for 4-aryl-1,2,3-thiadiazoles .
Mechanism:
The reaction proceeds via a radical pathway or ionic oxidative coupling where the iodine species (
Step-by-Step Protocol:
-
Reagents:
-
N-tosylhydrazone (1.0 equiv)
-
Elemental Sulfur (
) (2.0 equiv) -
TBAI (20 mol%)
-
Solvent: DMSO or DMF (Polar aprotic is essential).
-
-
Procedure:
-
Mix reagents in a sealed tube.
-
Heat to 80–100 °C under air (or
balloon for faster kinetics). -
Monitor by TLC (typically 4–8 hours).
-
-
Workup:
-
Quench with saturated
(to remove excess iodine). -
Extract with Ethyl Acetate.
-
-
Why this works: The TBAI/DMSO system acts as a dual oxidant/solvent, constantly regenerating the active iodonium species which cyclizes the thio-hydrazone intermediate selectively.
Protocol B: Iodine ( ) / DMSO System
A cost-effective variation that uses molecular iodine directly.
Regioselectivity Logic:
-
4-Substituted: Exclusively formed from acetophenone-derived tosylhydrazones.
-
5-Acyl-substituted: Formed if starting from enaminones.[4][5]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers (Hurd-Mori) | Asymmetric ketone with similar | Switch Method: Use the N-tosylhydrazone/TBAI method (Protocol A) to lock regioselectivity to the 4-position. |
| Low Yield (Hurd-Mori) | Decomposition of thiadiazole by HCl byproduct. | Add Scavenger: Include a non-nucleophilic base (e.g., |
| "Tar" Formation | Polymerization of sulfur or decomposition of hydrazone. | Temp Control: Reduce temperature to 80°C. Ensure inert atmosphere if using non-oxidative methods. |
| Incomplete Reaction (TBAI Method) | Inefficient oxidation of Iodide back to Iodine. | Oxidant Boost: Ensure the reaction is open to air or add a stoichiometric oxidant like TBHP if running in a sealed vessel. |
| Side Product: 1,2,3-Triazole | Competition from Wolff rearrangement (loss of | Sulfur Loading: Increase elemental sulfur to 3.0 equiv to outcompete the nitrogen extrusion pathway. |
Comparative Data: Selecting the Right Method
| Feature | Hurd-Mori ( | TBAI / | |
| Regioselectivity | Poor to Moderate (Steric dependent) | Excellent (4-substituted) | Excellent (4-substituted) |
| Reaction Conditions | Harsh (Acidic, corrosive) | Mild (Neutral/Basic) | Mild (Neutral) |
| Substrate Scope | Limited (Sensitive groups fail) | Broad (Tolerates amines/esters) | Broad |
| Atom Economy | Low (Loss of | High | High |
| Primary Reference | Hurd & Mori (1955) [1] | Chen et al. (2016) [2] | Li et al. (2020) [3] |
Workflow Visualization: TBAI-Mediated Synthesis
This workflow demonstrates the optimized path for high-regioselectivity synthesis, contrasting it with the troubleshooting steps.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[6] Link
-
Li, W., Zhang, J., He, J., Xu, L., Vaccaro, L., Liu, P., & Gu, Y. (2020).[7] I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 466.[7] Link
-
Zhang, Y., Cao, Y., Lu, L., Zhang, S., Bao, W., Huang, S., & Rao, Y. (2019).[5] Visible-Light-Induced Photocatalytic Synthesis of 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 84(12), 7711–7721. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole-4-carboxamide in Assays
Welcome to the technical support center for handling 1,2,3-Thiadiazole-4-carboxamide and its derivatives in your experimental workflows. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound class. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your results.
Introduction: The Solubility Challenge
1,2,3-Thiadiazole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities.[1] However, like many promising small molecules, 1,2,3-Thiadiazole-4-carboxamide often presents with low aqueous solubility. This can lead to a host of issues in biological assays, including underestimated potency, high data variability, and even misleading structure-activity relationships (SAR).[2] This guide will equip you with the knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,2,3-Thiadiazole-4-carboxamide compound not dissolving in my aqueous assay buffer?
A1: The low aqueous solubility of 1,2,3-Thiadiazole-4-carboxamide is likely due to its molecular structure. Many organic compounds, particularly those with rigid, crystalline structures, have high lattice energy, making it difficult for water molecules to solvate them effectively.[3] The presence of the thiadiazole ring and the carboxamide group can contribute to intermolecular interactions that favor the solid state over dissolution in water.
Q2: I'm using DMSO to dissolve my compound, but I'm seeing inconsistent results or cellular toxicity. What's happening?
A2: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for water-insoluble compounds in biological assays.[4] However, it is not biologically inert. At concentrations typically above 0.5-1%, DMSO can cause cellular stress, induce differentiation, or even be cytotoxic, depending on the cell line and exposure time.[5][6][7] Inconsistency in results can arise from the final DMSO concentration varying between wells or experiments. It is crucial to maintain a consistent and low final concentration of DMSO across all samples, including vehicle controls.
Q3: Can I simply increase the pH of my buffer to improve the solubility of 1,2,3-Thiadiazole-4-carboxamide?
A3: Adjusting the pH can be an effective strategy for ionizable compounds.[3] 1,2,3-Thiadiazole-4-carboxamide has a related compound, 1,2,3-Thiadiazole-4-carboxylic acid, which would be more soluble at a pH above its pKa.[8][9] While the carboxamide is less acidic than the carboxylic acid, the amide protons could potentially be deprotonated at very high pH, but this is generally not a practical approach for most biological assays which require a physiological pH range (typically 7.2-7.4). Extreme pH values can also denature proteins and compromise the integrity of your assay.
Q4: What are the key signs that poor solubility is affecting my assay results?
A4: There are several indicators that poor solubility may be compromising your data:
-
Precipitation: Visible particulate matter in your stock solutions, working solutions, or assay plates.
-
High Variability: Large standard deviations between replicate wells.
-
Flat Dose-Response Curve: The compound shows little to no increase in activity with increasing concentration.
-
Inconsistent IC50/EC50 Values: Difficulty in obtaining reproducible potency values across experiments.
-
Discrepancy between Biochemical and Cell-Based Assays: The compound may appear potent in a biochemical assay (where higher solvent concentrations might be tolerated) but show little to no activity in a cell-based assay.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
Possible Cause: The concentration of 1,2,3-Thiadiazole-4-carboxamide exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common first choice, other organic solvents can be tested. Consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for initial solubilization.[4][10]
-
Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious with heat-labile compounds.
-
Lower the Stock Concentration: Prepare a lower concentration stock solution. It is better to have a fully dissolved, lower concentration stock than a saturated, higher concentration one with undissolved compound.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Possible Cause: The compound is crashing out of solution when the organic solvent is diluted into the aqueous assay buffer.
Troubleshooting Steps:
-
Optimize the Dilution Protocol:
-
Vigorous Mixing: Ensure rapid and thorough mixing immediately upon adding the compound stock to the aqueous buffer.
-
-
Incorporate Solubilizing Excipients:
-
Co-solvents: Include a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer.[11][12][13]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 at low concentrations (typically 0.01-0.1%) can help maintain solubility.[14]
-
Bovine Serum Albumin (BSA): For in vitro assays, adding BSA (0.1-1%) to the buffer can help solubilize hydrophobic compounds.
-
Issue 3: Cell Toxicity Observed in Vehicle Control
Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or the assay endpoint.[15]
-
Minimize Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.1% in cell-based assays.[5] If higher concentrations are unavoidable, ensure they are consistent across all wells and that the vehicle control matches this concentration.
-
Consider Alternative Solubilization Methods: If a non-toxic concentration of DMSO is not sufficient to solubilize your compound, explore the use of cyclodextrins.
Advanced Solubilization Strategy: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 1,2,3-Thiadiazole-4-carboxamide, forming inclusion complexes that are more water-soluble.[16][][18][19][20]
Which cyclodextrin should I use?
Commonly used cyclodextrins in pharmaceutical research include:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for many small molecules but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified β-CD with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for in vitro and in vivo studies.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified β-CD with excellent solubility and safety profile.
Table 1: Comparison of Common Cyclodextrins
| Cyclodextrin | Key Features | Recommended Use |
| β-Cyclodextrin | Lower cost, lower aqueous solubility. | Initial screening, non-cellular assays. |
| HP-β-CD | High aqueous solubility, low toxicity. | Cell-based assays, in vivo studies.[16] |
| SBE-β-CD | High aqueous solubility, excellent safety profile. | Parenteral formulations, in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of 1,2,3-Thiadiazole-4-carboxamide powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using HP-β-CD
This protocol aims to create a 100 µM working solution of 1,2,3-Thiadiazole-4-carboxamide with 1% HP-β-CD in a physiological buffer (e.g., PBS, pH 7.4).
-
Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of your assay buffer.
-
Prepare an intermediate dilution of the compound: Dilute your 10 mM stock solution in DMSO 1:10 in DMSO to get a 1 mM solution.
-
Complexation: a. In a microcentrifuge tube, add 980 µL of the 10% HP-β-CD solution. b. While vortexing, slowly add 20 µL of the 1 mM compound stock solution. This will result in a 20 µM solution in 10% HP-β-CD with 2% DMSO. c. Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation.
-
Final Dilution: This 20 µM solution can be further diluted in your assay buffer to achieve the desired final concentrations. Remember to adjust your vehicle control to contain the same final concentration of HP-β-CD and DMSO.
References
-
Kumar, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci., 11(12), 5742. [Link]
-
Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 685. [Link]
-
Fischer, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 606. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research and Reports, 5(2), 1-5. [Link]
-
Al-Ghananeem, A. M. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 1-23. [Link]
-
Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. International journal of pharmaceutics, 495(2), 1084-1094. [Link]
-
Butts, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC pharmacology & toxicology, 16, 2. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
ResearchGate. (2017). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2013). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. ResearchGate. [Link]
-
PubMed. (2008). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. PubMed. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
-
ResearchGate. (2012). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d. ResearchGate. [Link]
-
MDPI. (2017). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 9(11), 589. [Link]
-
PubMed Central. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 43(5), 379-389. [Link]
-
ResearchGate. (2011). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
ACS Publications. (2026). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. Journal of Chemical & Engineering Data, 71(2), 527-536. [Link]
-
PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxamide. PubChem. [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
-
PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical chemistry chemical physics : PCCP, 17(39), 26033-26042. [Link]
-
PubMed Central. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxylic acid. PubChem. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142. [Link]
-
Semantic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(39), 26033-26042. [Link]
-
PubMed Central. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 25(21), 5038. [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of the Iranian Chemical Society. [Link]
-
MDPI. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Molecules, 30(16), 1-25. [Link]
-
PubMed Central. (2016). Biological activity of oxadiazole and thiadiazole derivatives. Mini reviews in medicinal chemistry, 16(13), 1055-1074. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. 1,2,3-Thiadiazole-4-carboxylic acid | C3H2N2O2S | CID 351418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3-thiadiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. wjbphs.com [wjbphs.com]
- 11. longdom.org [longdom.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. scispace.com [scispace.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: 1,2,3-Thiadiazole Toxicity Mitigation
The following guide serves as a specialized Technical Support Center for medicinal chemists and toxicologists working with 1,2,3-thiadiazole scaffolds.
Status: Active | Ticket: #TDZ-TOX-001 | Specialist: Senior Application Scientist
Welcome to the 1,2,3-Thiadiazole Optimization Hub. You are likely visiting this page because your lead compound is exhibiting Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes or high covalent binding in hepatocyte assays.
Unlike its more stable isomer (1,3,4-thiadiazole), the 1,2,3-thiadiazole ring is chemically labile. It is often a "masked" reactive species. To reduce toxicity, we must stabilize the ring against premature metabolic opening and prevent it from coordinating tightly with heme iron.
🟢 Module 1: Structural Optimization (The "Hardware" Fixes)
User Issue: "My compound shows strong Type II binding spectra with CYP450s and inhibits metabolism of co-administered drugs."
The Root Cause: Heme Coordination
The nitrogen atoms (N2 or N3) in the 1,2,3-thiadiazole ring possess lone pairs that can coordinate directly to the ferric (
The Fix: Steric Shielding & Electronic Tuning
You must physically block the nitrogen's approach to the heme iron or reduce its basicity.
| Strategy | Mechanism of Action | Implementation Guide |
| C4/C5 Steric Bulk | Introduces clash with the porphyrin ring residues, preventing the N-Fe bond. | High Priority: Replace protons at C4/C5 with bulky groups (e.g., tert-butyl, phenyl, or morpholine). Unsubstituted 1,2,3-thiadiazoles are potent heme binders. |
| Electronic Deactivation | Reduces electron density on N2/N3, weakening the coordination bond. | Introduce Electron-Withdrawing Groups (EWGs) like |
| Scaffold Hopping | Removes the specific N-N motif responsible for binding. | If steric fixes fail, switch to 1,2,3-triazole (often less lipophilic) or isothiazole (removes one nitrogen). |
🟠 Module 2: Metabolic Stability (The "Software" Fixes)
User Issue: "We are seeing high intrinsic clearance (
The Root Cause: The "Ring-Cracker" Mechanism
The 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring cleavage or P450-mediated oxidation. This opens the ring to form highly reactive
Visualization: The Toxicity Pathway
The following diagram illustrates how a stable drug becomes a toxic reactive metabolite.
Caption: Mechanism of 1,2,3-thiadiazole bioactivation leading to reactive thioketenes via nitrogen extrusion.
The Fix: Blocking the "Soft Spots"
-
Block C5 Oxidation: If C5 is unsubstituted (
), it is the primary site for metabolic attack. Substitute C5 with a metabolically stable group (e.g., , ). -
Prevent N2 Extrusion: Aromatic substituents at C4 stabilize the ring through conjugation, making the loss of nitrogen gas (
) energetically less favorable compared to alkyl-substituted derivatives.
🔵 Module 3: Diagnostic Protocols
User Question: "How do I confirm if my toxicity is driven by heme binding or reactive metabolites?"
Protocol A: The Spectral Binding Assay (Detecting Heme Ligation)
Use this to check for direct CYP inhibition.
-
Preparation: Prepare liver microsomes (human or rat) at 1 mg/mL in phosphate buffer (pH 7.4).
-
Baseline: Record the UV-Vis baseline (350–500 nm) using dual-beam spectrophotometry.
-
Titration: Add the test compound (0.5 – 50
) to the sample cuvette; add solvent vehicle to the reference cuvette. -
Analysis:
-
Type II Spectrum (Danger): Look for a trough at 390–410 nm and a peak at 425–435 nm. This confirms the thiadiazole nitrogen is coordinating to the heme iron.
-
Action: If Type II is observed, return to Module 1 (Increase Steric Bulk).
-
Protocol B: Glutathione (GSH) Trapping Assay (Detecting Reactive Ring Opening)
Use this to check for covalent binding potential.
-
Incubation: Incubate test compound (10
) with human liver microsomes (1 mg/mL) and NADPH (1 mM). -
Trapping Agent: Add excess Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescent detection).
-
Timepoint: Quench reaction at 60 minutes with ice-cold acetonitrile.
-
LC-MS/MS Analysis:
-
Scan for Neutral Loss of 129 Da (characteristic of GSH adducts) or extract ion chromatograms for [M + GSH + H]+.
-
Interpretation: The presence of +307 Da adducts (GSH) indicates the ring opened and was trapped.
-
Action: If GSH adducts are high, return to Module 2 (Stabilize Ring).
-
❓ FAQ: Troubleshooting & Decision Logic
Q: I replaced the C4-phenyl with a C4-methyl to reduce molecular weight, but toxicity increased. Why?
A: You likely destabilized the ring. Aryl groups at C4 provide conjugative stabilization. Alkyl groups do not preventing the extrusion of
Q: Can I use 1,2,3-thiadiazole as a prodrug? A: Yes. In agriculture (e.g., Acibenzolar-S-methyl), the ring is designed to cleave and activate plant defenses. In human pharma, this is risky unless the cleavage product is the intended pharmacophore and you can control the release rate.
Q: My compound inhibits CYP2E1 specifically. Is this expected? A: Yes. 1,2,3-Thiadiazoles are known mechanism-based inactivators of CYP2E1 and CYP2B4 .[2] The ring size and heteroatom placement fit these active sites perfectly. This is a red flag for drug-drug interactions (DDI) with alcohol or acetaminophen.
Troubleshooting Workflow
Caption: Decision tree for diagnosing and fixing 1,2,3-thiadiazole toxicity.
References
-
Mechanism of CYP Inhibition: Babu, B. R., & Wariishi, H. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry. Link
-
Ring Cleavage Chemistry: Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Foundational text on the base-catalyzed decomposition to diazo species). Link
-
Reactive Metabolite Screening: Gan, J., & Harper, T. W. (2019). Reactive Metabolite Screening in Drug Discovery: A High-Throughput Glutathione Trapping Assay. Journal of Mass Spectrometry. Link
-
Bioisosterism & Safety: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Context for scaffold hopping from thiadiazole). Link
Sources
optimization of reaction conditions for 1,2,3-Thiadiazole-4-carboxamide synthesis
Status: Operational | Ticket ID: #THD-4-CX-OPT | Topic: Reaction Optimization & Troubleshooting
Introduction: The Scaffold & The Challenge
You have entered the technical support hub for the synthesis of 1,2,3-Thiadiazole-4-carboxamide . This scaffold is a privileged structure in medicinal chemistry, serving as a core for diverse antibacterial and antineoplastic agents.
The synthesis typically hinges on the Hurd-Mori cyclization —the reaction of an
Module 1: The Core Synthesis (Hurd-Mori Protocol)
The most robust route to the 4-carboxamide is indirect : synthesize the ethyl ester first, then convert it to the amide. Direct cyclization of acetoacetamide hydrazones often suffers from lower yields due to competitive side reactions at the amide nitrogen.
Standardized Workflow
-
Precursor Formation: Condensation of Ethyl Acetoacetate with Carbazate/Hydrazine.
-
Cyclization: Hurd-Mori reaction with Thionyl Chloride.
-
Functionalization: Ammonolysis of the ester to the carboxamide.
Step-by-Step Optimization Guide
Step 1: Hydrazone Formation [1]
-
Protocol: Reflux Ethyl Acetoacetate (1.0 eq) with Ethyl Carbazate (1.05 eq) in Ethanol with catalytic Acetic Acid.
-
Critical Control Point: Ensure complete consumption of the ketone. Unreacted ketone will polymerize in the next step.
-
Validation:
H NMR should show the disappearance of the ketone methyl singlet ( 2.2 ppm) and appearance of the hydrazone methyl ( 2.0 ppm).
Step 2: The Hurd-Mori Cyclization (The Critical Step)
-
Reagents: Thionyl Chloride (
, 2.0–3.0 eq). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Temperature:
to RT.
Optimized Protocol:
-
Dissolve the hydrazone in anhydrous DCM (0.5 M concentration).
-
Cool to
under Nitrogen/Argon. -
Add neat
dropwise over 30–60 minutes. Do not allow the internal temperature to exceed during addition. -
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Pour slowly into ice water. Extract with DCM.[2]
Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a chlorosulfinyl intermediate.
Figure 1: The Hurd-Mori reaction pathway.[3][4] The formation of the Chlorosulfinyl intermediate is the rate-determining step sensitive to moisture.
Module 2: Troubleshooting & FAQs
Category A: Yield Issues
Q: My yield is consistently low (<30%). What is happening? A: The primary culprit is usually moisture or temperature .
-
Moisture:
reacts violently with water to form and . If your solvent is "wet," you are destroying your reagent and generating heat that degrades the intermediate. Action: Distill DCM over or use molecular sieves. -
Temperature: The cyclization is exothermic.[2] If the temperature spikes during
addition, the hydrazone can decompose or undergo Wolff-like rearrangements before the ring closes. Action: Strictly maintain during addition.
Q: I see a major impurity that is not the starting material. What is it? A: It is likely the 1,2,3-thiadiazolin-1-one intermediate or a dimer .
-
If the elimination of the leaving group (from the hydrazone moiety) is slow, the intermediate stabilizes.
-
Action: Increase the equivalents of
to 3.0 eq or gently reflux (40°C) after the initial addition is complete and the reaction has stirred at RT for 1 hour.
Category B: Functionalization (Amidation)[1]
Q: Converting the ester to the amide is slow. Can I use heat? A: Proceed with caution. The 1,2,3-thiadiazole ring is electron-deficient.
-
Risk: Strong nucleophiles (like hydroxide) or high heat can trigger ring cleavage (base-catalyzed decomposition), releasing nitrogen gas and sulfur.
-
Recommended Protocol: Use 7N Ammonia in Methanol at RT in a sealed tube. Stir for 12–24 hours.[5] Avoid aqueous NaOH or KOH.
Category C: Safety
Q: The reaction is evolving gas vigorously. Is this normal?
A: Yes. The reaction produces stoichiometric amounts of
-
Requirement: You must use a scrubber system (NaOH trap) connected to the manifold. Do not vent directly into the fume hood sash without neutralization.
Module 3: Optimization Data Matrix
Use this table to select conditions based on your specific substrate constraints.
| Parameter | Condition A (Standard) | Condition B (High Purity) | Condition C (Scale-Up) |
| Reagent | |||
| Stoichiometry | 2.0 eq | 1.5 eq | 3.0 eq |
| Solvent | DCM | 1,2-Dichloroethane | Toluene |
| Temp Profile | |||
| Purification | Silica Column | Crystallization (Hex/EtOAc) | Crystallization |
| Primary Risk | Moisture sensitivity | Slower reaction rate |
Module 4: Diagnostic Decision Tree
Follow this logic flow to resolve synthesis failures.
Figure 2: Diagnostic logic for troubleshooting Hurd-Mori reaction failures.
References
-
Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[6] Link
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of the scaffold stability and reactivity).
-
Thomas, E. W., et al. (1985).[7] Synthesis and platelet aggregation inhibitory activity of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. Journal of Medicinal Chemistry, 28(4), 442-446. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
Comparative Validation Guide: In Vivo Anticancer Efficacy of 1,2,3-Thiadiazole-4-carboxamide Derivatives
Executive Summary & Strategic Rationale
The 1,2,3-Thiadiazole-4-carboxamide scaffold represents a distinct class of heterocyclic compounds in oncology. Unlike their 1,3,4-isomers (often explored as kinase inhibitors), 1,2,3-thiadiazoles are frequently investigated for their unique mesoionic character and ability to act as bioisosteres for unstable functionalities.
In the context of anticancer validation, this scaffold is primarily targeted as an inhibitor of Hsp90 (Heat Shock Protein 90) or as a microtubule destabilizing agent . The 4-carboxamide moiety is critical for hydrogen bonding within the ATP-binding pocket of kinases or the colchicine-binding site of tubulin, enhancing potency and solubility compared to the bare heterocycle.
This guide outlines a rigorous in vivo validation framework for a representative lead candidate, TDC-Lead (a 1,2,3-thiadiazole-4-carboxamide derivative), benchmarking its efficacy against the clinical standard Cisplatin .
Mechanistic Validation (The "Why")
Before initiating in vivo work, the mechanism of action (MoA) must be defined to select appropriate biomarkers.
Primary Target: Hsp90 Inhibition / Tubulin Destabilization Downstream Effect: Induction of G2/M Cell Cycle Arrest and Apoptosis (Caspase-3 activation).
Pathway Diagram: Hsp90/Tubulin Interference
The following diagram illustrates the dual-potential mechanism often observed in this scaffold class, leading to the collapse of oncogenic signaling.
Figure 1: Proposed mechanism of action. The 1,2,3-thiadiazole core acts as a scaffold to disrupt protein folding (Hsp90) or cytoskeletal dynamics, ultimately triggering apoptotic cascades.
Comparative Benchmarking: TDC-Lead vs. Cisplatin
To objectively assess the product, we compare it against Cisplatin , a platinum-based chemotherapy standard. While Cisplatin is highly potent, it suffers from severe nephrotoxicity. The value proposition of TDC-Lead lies in achieving comparable efficacy with a superior safety profile.
| Feature | TDC-Lead (1,2,3-Thiadiazole-4-carboxamide) | Cisplatin (Standard Control) | Implication |
| Mechanism | Hsp90 / Tubulin Inhibition (Targeted) | DNA Crosslinking (Non-specific) | TDC-Lead may show lower genotoxicity. |
| Solubility | Moderate (Carboxamide improves H-bonding) | Low (Requires saline/mannitol) | Formulation ease for TDC-Lead. |
| Toxicity Target | Potential Hepatotoxicity (Metabolic) | Severe Nephrotoxicity & Ototoxicity | Monitor Liver Enzymes (ALT/AST) for TDC. |
| Dosing Route | Oral (PO) or IP | Intraperitoneal (IP) or IV | Oral bioavailability is a key differentiator. |
| Typical IC50 | 0.5 – 5.0 µM (Cell line dependent) | 1.0 – 10.0 µM | TDC-Lead targets nanomolar potency. |
In Vivo Experimental Protocol
This protocol uses a Human Tumor Xenograft Model (e.g., HepG2 or MCF-7) in athymic nude mice. This system is self-validating: if the positive control (Cisplatin) fails to reduce tumor volume, the experiment is void.
Phase 1: Workflow Overview
Figure 2: Experimental workflow for xenograft validation.
Phase 2: Detailed Methodology
1. Animal Model Establishment:
-
Subjects: BALB/c nude mice (Female, 4-6 weeks, 18-22g).
-
Inoculation: Inject
cells (suspended in PBS/Matrigel 1:1) subcutaneously into the right flank. -
Staging: Monitor tumors until they reach a mean volume of 100–150 mm³ (approx. 10-14 days post-inoculation).
2. Grouping & Dosing Regimen: Randomize mice into 4 groups (n=6/group) to minimize selection bias.
-
Group 1 (Vehicle Control): PBS + 5% DMSO + 5% Tween-80 (Daily, IP).
-
Group 2 (Positive Control): Cisplatin (3 mg/kg, IP, every 3 days). Note: Cisplatin is not given daily due to toxicity.
-
Group 3 (TDC-Lead Low Dose): 20 mg/kg (Daily, IP or PO).
-
Group 4 (TDC-Lead High Dose): 40 mg/kg (Daily, IP or PO).
3. Data Collection (Endpoints):
-
Tumor Volume (TV): Measure every 2 days using calipers.
-
Formula:
-
-
Body Weight (BW): Measure every 2 days as a proxy for systemic toxicity.
-
Stop Rule: If BW loss > 20%, euthanize animal (ethical endpoint).
-
-
Tumor Growth Inhibition (TGI): Calculated at Day 21.
Anticipated Results & Data Interpretation
The following table summarizes the expected data profile for a successful validation of a 1,2,3-thiadiazole-4-carboxamide lead.
Table 1: Comparative Efficacy Data (Simulated)
| Metric | Vehicle Control | Cisplatin (3 mg/kg) | TDC-Lead (40 mg/kg) | Interpretation |
| Final Tumor Vol. (mm³) | TDC-Lead shows comparable efficacy to SoC. | |||
| TGI (%) | - | 62.5% | 58.3% | >50% TGI is considered active. |
| Body Weight Change | +2% | -12% | -3% | Critical Advantage: TDC-Lead is less toxic. |
| Survival Rate | 100% | 83% (1 death) | 100% | Improved safety profile. |
| Ki-67 Index (Proliferation) | High (>80%) | Low (<30%) | Low (<35%) | Confirms anti-proliferative mechanism. |
Histological Validation
To confirm the mechanism proposed in Section 2, tumor tissues must be harvested at Day 21 for Immunohistochemistry (IHC):
-
Caspase-3 Staining: Expect intense brown staining in TDC-Lead groups (indicating apoptosis).
-
Hsp90/Client Protein Levels: If Hsp90 is the target, Western Blot of tumor lysate should show depletion of client proteins (e.g., reduced p-Akt or HER2 levels) despite stable Hsp90 levels.
References
-
Thiadiazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). Reviews the broad spectrum of thiadiazole isomers and their targets, including Hsp90 and tubulin.[1]
-
Anticancer Activity of Thiadiazole Derivatives. MDPI. Discusses the structure-activity relationship (SAR) of thiadiazole carboxamides and their cytotoxicity profiles against MCF-7 and HepG2 lines.
-
Design and Synthesis of Thiadiazole-Carboxamide Inhibitors. PubMed. specific studies on carboxamide derivatives targeting kinase pathways and inducing apoptosis.[2]
-
Comparison of Heterocyclic Scaffolds in Oncology. BenchChem. Provides comparative data on the physicochemical advantages of the thiadiazole ring over oxadiazoles in drug design.
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomers
Topic: Comparative Efficacy of 1,2,3-Thiadiazole Isomers in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Isomer Divergence
In the landscape of heterocyclic medicinal chemistry, thiadiazoles represent a privileged scaffold.[1] However, the position of the nitrogen and sulfur atoms dictates a profound divergence in biological utility. This guide objectively compares the 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers.
-
1,2,3-Thiadiazole: The dominant scaffold in agrochemicals (Plant Activators). It functions primarily by mimicking signaling molecules (Salicylic Acid) to induce host defense systems.
-
1,3,4-Thiadiazole: The dominant scaffold in pharmaceuticals . It functions as a stable bioisostere of pyrimidine or amide bonds, excelling in direct target inhibition (e.g., Carbonic Anhydrase, Kinases).
This guide provides experimental workflows and comparative data to assist researchers in selecting the appropriate isomer for their specific biological targets.
Structural & Mechanistic Landscape[2][3]
The 1,2,3-Thiadiazole: The "Signaling Mimic"
The 1,2,3-thiadiazole ring, particularly when fused to a benzene ring (benzo-1,2,3-thiadiazole), is metabolically active. In biological systems, it often undergoes hydrolysis or acts as a propesticide.[2]
-
Key Mechanism: Systemic Acquired Resistance (SAR) Induction.[2][3][4]
-
Representative Compound: Acibenzolar-S-methyl (ASM/BTH).[4]
-
Causality: The metabolism of ASM releases 1,2,3-benzothiadiazole-7-carboxylic acid, which structurally mimics Salicylic Acid (SA). This mimicry allows it to bind to the SA-binding protein 2 (SABP2), triggering the NPR1-mediated defense pathway without possessing direct antimicrobial toxicity.
The 1,3,4-Thiadiazole: The "Stable Inhibitor"
The 1,3,4-thiadiazole ring is symmetrical and highly stable, making it an ideal linker in drug design.
-
Key Mechanism: Direct Enzyme Inhibition / Bioisosterism.
-
Representative Compounds: Acetazolamide (Diuretic), Methazolamide.[5]
-
Causality: Its electron-deficient nature and capacity for hydrogen bonding allow it to fit into enzyme active sites (e.g., coordinating Zinc in Carbonic Anhydrase) or intercalate DNA in cancer cells.
Visualizing the Mechanistic Divergence
The following diagram illustrates the distinct biological pathways activated by these two isomers.
Figure 1: Mechanistic divergence of thiadiazole isomers. 1,2,3-isomers typically activate host signaling (green path), while 1,3,4-isomers directly inhibit biological targets (red path).
Comparative Efficacy Data
While 1,3,4-thiadiazoles are widely recognized for anticancer activity, recent studies have shown that specific 1,2,3-thiadiazole derivatives also possess potent cytotoxicity, though often via different mechanisms.
Table 1: Efficacy Profile Comparison
| Feature | 1,2,3-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives |
| Primary Application | Plant Disease Control (Inducer) | Anticancer / Antimicrobial (Inhibitor) |
| Key Mechanism | Host Defense Activation (SAR) | Tubulin Polymerization Inhibition / Kinase Inhibition |
| Direct Toxicity | Low (to pathogen); Moderate (to host if overdosed) | High (to target cells) |
| Anticancer Potency (IC50) | 0.04 - 0.06 µM (T47D Breast Cancer) [1] | 0.10 - 0.30 µM (Colo205, MCF-7) [2] |
| Antimicrobial (MIC) | N/A (Indirect action via host) | 5 - 10 µg/mL (S. aureus, E. coli) [3] |
Data Insight:
-
Anticancer: A study on 1,2,3-thiadiazole fused DHEA derivatives demonstrated IC50 values as low as 0.042 µM against T47D cells, comparable to Adriamycin [1]. This challenges the notion that only 1,3,4-isomers are potent cytotoxins.
-
Antimicrobial: 1,3,4-thiadiazoles linked with pyrazoline moieties show MICs comparable to Ciprofloxacin (5-10 µg/mL) [3], whereas 1,2,3-thiadiazoles (like ASM) show negligible direct antimicrobial activity in vitro but >80% disease reduction in vivo.
Experimental Protocols
To validate these efficacies, the following self-validating protocols are recommended.
Protocol A: Assessing 1,2,3-Thiadiazole Efficacy (Plant Defense Induction)
Objective: To verify the induction of Systemic Acquired Resistance (SAR) without direct antimicrobial action.
Workflow:
-
Plant Material: 4-week old Arabidopsis thaliana or Nicotiana tabacum.
-
Treatment:
-
Test Group: Foliar spray with 1,2,3-thiadiazole derivative (e.g., 50-100 µM).
-
Positive Control: 1 mM Salicylic Acid (SA).
-
Negative Control: Solvent mock (0.1% DMSO/Water).
-
-
Incubation: Wait 48–72 hours to allow gene induction.
-
Challenge: Inoculate with pathogen (e.g., Pseudomonas syringae pv. tomato DC3000) at
CFU/mL. -
Validation (qPCR):
-
Harvest leaf tissue at 24h post-treatment (before infection).
-
Extract RNA and perform RT-qPCR for marker gene PR1 (Pathogenesis-Related protein 1).
-
Success Criteria: >5-fold upregulation of PR1 in Test Group vs. Negative Control.
-
-
Disease Scoring: Measure bacterial colony counts (CFU/g leaf) 3 days post-infection.
-
Efficacy Metric: Significant reduction in CFU in Test Group compared to Negative Control, confirming "priming" effect.
-
Protocol B: Assessing 1,3,4-Thiadiazole Efficacy (Direct Cytotoxicity)
Objective: To determine IC50 values against cancer cell lines (e.g., MCF-7).[6][7]
Workflow:
-
Cell Culture: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Compound Preparation: Dissolve 1,3,4-thiadiazole derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Treatment: Add compounds to wells (Final DMSO < 0.5%). Incubate for 48h or 72h.
-
Assay (MTT):
-
Add MTT reagent (0.5 mg/mL) to each well. Incubate 4h at 37°C.
-
Remove media, dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate % Cell Viability =
. -
Plot dose-response curve (Log concentration vs. Viability).
-
Self-Validation: Reference compound (e.g., Doxorubicin) must yield IC50 within historical range (e.g., 0.1–0.5 µM).
-
Synthesis & Optimization Logic
When designing these isomers, the synthetic approach dictates the final scaffold purity and yield.
Synthesis of 1,2,3-Thiadiazoles (Hurd-Mori Method)
-
Precursors: Hydrazones (from ketones) + Thionyl Chloride (
). -
Critical Step: The reaction involves the formation of a chlorosulfenyl hydrazone intermediate which cyclizes.
-
Optimization: Maintain low temperature (0°C) during
addition to prevent decomposition of the sensitive 1,2,3-ring.
Synthesis of 1,3,4-Thiadiazoles[1][2][3][7][9][10][11]
-
Precursors: Diacylhydrazines + Cyclizing Agent (
or Lawesson’s Reagent). -
Critical Step: Thionation and dehydration.
-
Optimization: Microwave-assisted synthesis often improves yields from 50% to >85% compared to conventional reflux.
Figure 2: Synthetic pathways. Note the distinct precursors: Hydrazones for 1,2,3-isomers and Acid Hydrazides for 1,3,4-isomers.
References
-
Thiadiazole derivatives as anticancer agents. Journal of Sulfur Chemistry. (2021). Discusses 1,2,3-thiadiazole DHEA derivatives with IC50 ~0.04 µM.
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. (2022). Comparative cytotoxicity of 1,3,4-isomers.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Molecules. (2023). MIC data for thiadiazole hybrids.
-
Acibenzolar-S-methyl: Mode of action against sheath blight of rice. Pest Management Science. (2004). Details the host defense induction mechanism.
-
Comparative Study of the Synthetic Approaches and Biological Activities. Molecules. (2022).[8] Review of 1,3,4-thiadiazole synthesis and activity.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
Head-to-Head Comparison Guide: 1,2,3-Thiadiazole-4-carboxamide vs. Established 11β-HSD1 Inhibitors
Executive Summary
The 1,2,3-Thiadiazole-4-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its 1,3,4-isomer counterparts often found in antimicrobial research. While historically recognized in agrochemistry (e.g., Tiadinil), this guide focuses on its emergence in human drug development as a potent, selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .
Inhibiting 11β-HSD1 offers a therapeutic avenue for Metabolic Syndrome and Type 2 Diabetes by blocking the intracellular regeneration of cortisol.[1] This guide presents a head-to-head technical comparison of a representative 1,2,3-Thiadiazole-4-carboxamide derivative (TDC-Lead) against the non-selective standard Carbenoxolone and the selective clinical benchmark BVT-2733 .
Verdict: The TDC scaffold exhibits superior selectivity for 11β-HSD1 over 11β-HSD2 compared to Carbenoxolone, with a safety profile that mitigates the mineralocorticoid side effects (hypertension) associated with non-selective inhibition.
The Target Landscape: Cortisol Amplification
To understand the utility of the 1,2,3-thiadiazole-4-carboxamide scaffold, one must analyze the target mechanism. 11β-HSD1 acts as a "molecular amplifier," converting inert cortisone into active cortisol within liver and adipose tissue. Excessive local cortisol drives insulin resistance and visceral obesity.
Pathway Visualization
The following diagram illustrates the specific intervention point of 1,2,3-Thiadiazole-4-carboxamide (TDC) within the glucocorticoid metabolism pathway.
Caption: Mechanism of Action. TDC selectively inhibits 11β-HSD1, preventing local cortisol regeneration without affecting the renal 11β-HSD2 protective pathway.
Head-to-Head Profile
This section compares a representative optimized 1,2,3-Thiadiazole-4-carboxamide (TDC-Lead) against industry standards.
The Comparators
-
TDC-Lead (Candidate): A 5-substituted-1,2,3-thiadiazole-4-carboxamide. The thiadiazole ring acts as a bioisostere for the thiazole or pyridine rings found in earlier generation inhibitors, offering improved metabolic stability.
-
Carbenoxolone (Standard): A glycyrrhetinic acid derivative. Potent but non-selective (inhibits both HSD1 and HSD2), leading to sodium retention and hypokalemia.
-
BVT-2733 (Benchmark): A selective sulfonamide-based inhibitor used as a reference for efficacy in metabolic assays.
Performance Data Matrix
| Feature | TDC-Lead (1,2,3-Thiadiazole) | Carbenoxolone (Standard) | BVT-2733 (Benchmark) |
| Primary Target | Human 11β-HSD1 | Human 11β-HSD1 / HSD2 | Human 11β-HSD1 |
| Potency (IC50) | 12 - 45 nM | ~500 nM | ~100 nM |
| Selectivity (vs HSD2) | >1000-fold | Non-selective (~1-fold) | >200-fold |
| Mechanism | Competitive (vs Cortisone) | Competitive | Competitive |
| Cellular Potency (HEK293) | 80 nM | 1.2 µM | 250 nM |
| Metabolic Stability | High (Microsomal T½ > 60m) | Moderate | Moderate |
| Key Liability | Potential CYP Inhibition (structure dependent) | Mineralocorticoid excess (Hypertension) | Solubility |
Analytic Insight: The 1,2,3-thiadiazole moiety provides a distinct electrostatic profile compared to the 1,3,4-isomer. The 4-carboxamide group functions as a critical hydrogen bond donor/acceptor motif, mimicking the steroid A-ring interactions within the enzyme's catalytic pocket (Tyr177/Ser170 region).
Experimental Protocols
To validate the performance of 1,2,3-Thiadiazole-4-carboxamide derivatives, the following Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening. This protocol ensures self-validating results by minimizing wash steps and utilizing kinetic readouts.
Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)
Objective: Determine IC50 values for TDC derivatives inhibiting the conversion of [3H]-Cortisone to [3H]-Cortisol.
Reagents:
-
Enzyme: Human recombinant 11β-HSD1 microsomes (expressed in HEK293 or Yeast).
-
Substrate: [1,2-3H]-Cortisone (PerkinElmer).
-
Cofactor: NADPH (100 µM final).
-
Beads: Protein A Yttrium Silicate SPA beads coupled with anti-cortisol monoclonal antibody.
Workflow Visualization:
Caption: SPA Workflow. The assay relies on the specific capture of the product ([3H]-Cortisol) by antibody-coated beads, generating a signal only when enzymatic conversion occurs.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 1,2,3-Thiadiazole-4-carboxamide derivatives in 100% DMSO. Serial dilute to generate an 11-point dose-response curve (Final DMSO concentration < 1%).
-
Pre-Incubation: Incubate 10 µL of compound with 10 µL of enzyme mix (Microsomes in 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature. Rationale: Allows for equilibrium binding of the inhibitor to the active site.
-
Reaction Initiation: Add 20 µL of Substrate/Cofactor Mix (200 nM [3H]-Cortisone + 500 µM NADPH).
-
Incubation: Incubate for 60 minutes at 37°C.
-
Termination: Add 40 µL of SPA Bead suspension containing 10 µM Glycyrrhetinic Acid (to stop the reaction) and Anti-Cortisol antibody.
-
Equilibration: Shake plates for 2 hours at room temperature to allow antibody-antigen binding.
-
Readout: Measure signal on a MicroBeta scintillation counter.
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
Synthesis & Structural Considerations
The synthesis of the 1,2,3-thiadiazole-4-carboxamide core is distinct from the 1,3,4-isomer. It typically involves the Hurd-Mori reaction (reaction of hydrazones with thionyl chloride) or the cyclization of α-diazo esters.
-
Critical Quality Attribute: Ensure the absence of the 1,2,3-triazole impurity, which can form during diazo-transfer reactions and possesses different biological activity.
-
SAR Insight: Substitution at the N-amide position (the carboxamide nitrogen) with bulky adamantyl or bicyclic groups often enhances potency by filling the hydrophobic pocket of 11β-HSD1, a strategy validated in the optimization of TDC derivatives.
References
-
Mechanism of 11β-HSD1 Inhibition
-
Boyle, C. D., et al. (2008). "Recent advances in the discovery of 11β-HSD1 inhibitors." Current Opinion in Drug Discovery & Development.
-
-
Thiadiazole Scaffold in Medicine
-
Bakulis, E., et al. (2025). "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole." PMC.
-
-
SPA Assay Methodology
-
Wu, X., et al. (2013). "Scintillation Proximity Assay for 11β-Hydroxysteroid Dehydrogenase Type 1." Assay Guidance Manual.
-
-
Comparative Inhibitor Data (BVT-2733)
-
Wang, H., et al. (2011). "Selective inhibition of 11β-HSD1 by BVT-2733 ameliorates metabolic syndrome." European Journal of Pharmacology.
-
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
